molecular formula C16H17NO2 B2467783 N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 1195639-99-6

N-(2-hydroxy-3-phenylpropyl)benzamide

Katalognummer: B2467783
CAS-Nummer: 1195639-99-6
Molekulargewicht: 255.317
InChI-Schlüssel: QNOGEMOFDWGHML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxy-3-phenylpropyl)benzamide is a chemical compound intended for research and further manufacturing applications only. It is strictly not for human or veterinary use. Researchers value this benzamide derivative as a potential building block or intermediate in organic synthesis and pharmaceutical development. The structure features a benzamide group linked to a hydroxy-phenylpropyl chain, a motif seen in compounds studied for various biological activities. As a research chemical, it may be utilized in exploring structure-activity relationships, biochemical pathway analysis, or as a precursor in the synthesis of more complex molecules. Handling should occur in a well-ventilated environment with appropriate personal protective equipment. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Eigenschaften

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOGEMOFDWGHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Putative Mechanism of Action of N-(2-hydroxy-3-phenylpropyl)benzamide: A Technical Guide to Glycine Transporter 1 (GlyT1) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of N-(2-hydroxy-3-phenylpropyl)benzamide, a compound belonging to the benzamide class of molecules. While direct experimental data on this specific molecule is limited, its structural features strongly suggest its role as an inhibitor of the Glycine Transporter 1 (GlyT1). This document will, therefore, focus on the well-established mechanism of GlyT1 inhibition as the probable mode of action for N-(2-hydroxy-3-phenylpropyl)benzamide. We will delve into the molecular interactions, downstream signaling consequences, and the therapeutic rationale for its potential application in central nervous system (CNS) disorders, particularly schizophrenia. This guide is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry.

Introduction: The Rationale for Targeting Glycine Transporter 1

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a cornerstone of synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, especially its cognitive and negative symptoms, which are poorly addressed by conventional antipsychotics that primarily target dopaminergic pathways.[2][3]

Glycine acts as an essential co-agonist at the NMDA receptor, meaning its presence is required for receptor activation by glutamate.[4] The synaptic concentration of glycine is tightly regulated by Glycine Transporter 1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells.[5] By inhibiting GlyT1, the extracellular levels of glycine are increased, leading to enhanced NMDA receptor function.[1] This makes GlyT1 a compelling therapeutic target for CNS disorders characterized by NMDA receptor hypofunction.[6]

N-(2-hydroxy-3-phenylpropyl)benzamide, by its structural analogy to other known benzamide-based GlyT1 inhibitors, is hypothesized to function through this mechanism.[1] This guide will elucidate the intricacies of this mechanism.

The Core Mechanism: Inhibition of Glycine Transporter 1

The primary molecular action of N-(2-hydroxy-3-phenylpropyl)benzamide is the inhibition of the GlyT1 transporter. This inhibition prevents the removal of glycine from the synaptic space, thereby increasing the local concentration of this crucial NMDA receptor co-agonist.

The Glutamatergic Synapse and the Role of GlyT1

The tripartite synapse, consisting of the presynaptic neuron, the postsynaptic neuron, and adjacent glial cells (astrocytes), is the arena for this mechanism. Glutamate is released from the presynaptic terminal upon neuronal firing. For the postsynaptic NMDA receptor to become fully active, it requires the binding of both glutamate and a co-agonist, which is primarily glycine in many brain regions. GlyT1, located on astrocytes and to some extent on presynaptic neurons, diligently clears glycine from the synapse, thus modulating the activation state of the NMDA receptor.

Downstream Signaling Cascade of Enhanced NMDA Receptor Function

By inhibiting GlyT1, N-(2-hydroxy-3-phenylpropyl)benzamide is expected to initiate a cascade of events stemming from the potentiation of NMDA receptor activity:

  • Increased NMDA Receptor Activation: With higher ambient glycine levels, the glycine binding site on the NMDA receptor is more frequently occupied. This increases the probability of the receptor channel opening when glutamate is present.

  • Enhanced Calcium Influx: The opening of the NMDA receptor channel allows for the influx of calcium ions (Ca2+) into the postsynaptic neuron.

  • Activation of Second Messenger Systems: The rise in intracellular Ca2+ activates a host of downstream signaling pathways, including those involving calmodulin, Ca2+/calmodulin-dependent protein kinase II (CaMKII), and protein kinase C (PKC).

  • Gene Expression and Neuroplasticity: These signaling cascades can ultimately lead to changes in gene expression and protein synthesis that are fundamental to long-term potentiation (LTP), a cellular correlate of learning and memory.

The following diagram illustrates this proposed signaling pathway:

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron nmdar NMDA Receptor astrocyte Astrocyte glyt1 GlyT1 compound N-(2-hydroxy-3-phenylpropyl)benzamide compound->glyt1 Inhibits glycine_uptake Glycine Reuptake glyt1->glycine_uptake Mediates glycine_synaptic Increased Synaptic Glycine glycine_uptake->glycine_synaptic glycine_synaptic->nmdar Potentiates ca_influx Ca2+ Influx nmdar->ca_influx Activates downstream Downstream Signaling (CaMKII, PKC, etc.) ca_influx->downstream neuroplasticity Enhanced Neuroplasticity (e.g., LTP) downstream->neuroplasticity

Signaling pathway of GlyT1 inhibition.

Experimental Validation Protocols

The validation of N-(2-hydroxy-3-phenylpropyl)benzamide as a GlyT1 inhibitor would involve a series of in vitro and in vivo experiments.

In Vitro Assay: [³H]Glycine Uptake Assay

This is a foundational assay to determine the inhibitory potency of a compound on GlyT1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound on GlyT1-mediated glycine uptake.

Methodology:

  • Cell Culture: Use a mammalian cell line (e.g., CHO or HEK293 cells) stably transfected to express human GlyT1.

  • Assay Setup: Plate the cells in a multi-well format.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of N-(2-hydroxy-3-phenylpropyl)benzamide.

  • Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled [³H]glycine.

  • Termination and Lysis: After a defined incubation period, terminate the uptake by washing with ice-cold buffer and lyse the cells.

  • Scintillation Counting: Measure the radioactivity in the cell lysate using a scintillation counter to quantify the amount of [³H]glycine taken up by the cells.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a vehicle control and determine the IC50 value.

The workflow for this assay is depicted below:

Glycine_Uptake_Assay start Start cell_culture Culture GlyT1- expressing cells start->cell_culture plating Plate cells in multi-well plates cell_culture->plating pre_incubation Pre-incubate with N-(2-hydroxy-3-phenylpropyl)benzamide plating->pre_incubation add_glycine Add [³H]Glycine pre_incubation->add_glycine incubation Incubate for defined time add_glycine->incubation terminate Terminate uptake and wash incubation->terminate lyse Lyse cells terminate->lyse scintillation Scintillation Counting lyse->scintillation analysis Calculate IC50 scintillation->analysis end End analysis->end

Workflow for a [³H]Glycine Uptake Assay.
In Vivo Models for Efficacy Assessment

To assess the therapeutic potential, animal models that recapitulate aspects of schizophrenia are employed.

  • MK-801 or Phencyclidine (PCP) Induced Hyperlocomotion: NMDA receptor antagonists like MK-801 and PCP induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. A successful GlyT1 inhibitor is expected to attenuate this effect.

  • Novel Object Recognition (NOR) Test: This test assesses cognitive function, particularly recognition memory. NMDA receptor antagonists impair performance in this task. A GlyT1 inhibitor should reverse these deficits.[7]

  • Social Interaction Test: Reduced social interaction in rodents can model the negative symptoms of schizophrenia. GlyT1 inhibitors are evaluated for their ability to restore normal social behavior.[7]

Quantitative Data and Structure-Activity Relationship (SAR)

While specific IC50 values for N-(2-hydroxy-3-phenylpropyl)benzamide are not publicly available, data from structurally related benzamide GlyT1 inhibitors provide a benchmark for expected potency. The general structure of these inhibitors often includes a central amine, a benzamide moiety, and a lipophilic group, all of which are present in the target compound.

Compound ClassTargetIC50 Range (nM)Reference(s)
Isoquinuclidine BenzamidesGlyT110 - 100[1]
Piperidinyl-methyl BenzamidesGlyT11.8 - 2.4[6]
N-phenylpropyl Benzamide DerivativesVarious(Varies)[8]

The structure-activity relationship studies on benzamide derivatives suggest that substitutions on the benzamide ring and the nature of the lipophilic groups significantly influence the potency and selectivity for GlyT1.[1] The presence of the 2-hydroxy-3-phenylpropyl group in the title compound is consistent with the structural motifs of other neurologically active compounds.

Therapeutic Implications and Future Directions

The primary therapeutic indication for GlyT1 inhibitors is the treatment of schizophrenia, with a particular focus on improving cognitive and negative symptoms.[2] By enhancing NMDA receptor function, these compounds offer a novel approach that complements traditional antipsychotic medications.[1]

Beyond schizophrenia, the potentiation of NMDA receptor signaling could be beneficial in other CNS disorders, including:

  • Depression and Anxiety: Dysregulation of the glutamatergic system is also implicated in mood disorders.

  • Cognitive Disorders: Conditions associated with cognitive decline, such as Alzheimer's disease, may benefit from enhanced synaptic plasticity.

  • Chronic Pain: GlyT1 inhibitors have shown analgesic effects in preclinical pain models.[9]

Future research on N-(2-hydroxy-3-phenylpropyl)benzamide should focus on its direct in vitro characterization to confirm its activity and selectivity as a GlyT1 inhibitor. Subsequent in vivo studies would be necessary to evaluate its pharmacokinetic profile, brain penetration, and efficacy in relevant animal models.

Conclusion

N-(2-hydroxy-3-phenylpropyl)benzamide is a promising compound whose mechanism of action is putatively centered on the inhibition of Glycine Transporter 1. This mechanism, by increasing synaptic glycine and potentiating NMDA receptor function, holds significant therapeutic potential for schizophrenia and other CNS disorders. The experimental protocols and conceptual framework provided in this guide offer a comprehensive approach for the continued investigation and development of this and related compounds.

References

  • TASP0315003, a novel GlyT1 inhibitor, shows efficacy in animal models of cognitive dysfunction and negative symptoms of schizophrenia. PubMed. [Link]

  • Bicyclo((aryl)methyl)benzamides as inhibitors of GlyT1. PubMed. [Link]

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Bentham Science. [Link]

  • Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy. ACS Publications. [Link]

  • Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia. Frontiers. [Link]

  • Advances in the Treatment of Cognitive Impairment in Schizophrenia: Targeting NMDA Receptor Pathways. MDPI. [Link]

  • Novel Approaches to Treating the Full Spectrum of Schizophrenia Symptoms, Modulating Dopamine and Glutamate Neurotransmission. Pharmacy Times. [Link]

  • GLYT1 Transporter Assay. BioIVT. [Link]

  • N-(3-phenylpropyl)benzamide derivatives.
  • What are GlyT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. PubMed. [Link]

  • Glycinergic Modulation of Pain in Behavioral Animal Models. PMC. [Link]

Sources

The N-(2-hydroxy-3-phenylpropyl)benzamide Pharmacophore: A Privileged Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of accelerated drug discovery. Recently, derivatives of N-(2-hydroxy-3-phenylpropyl)benzamide (and its bioisosteres, such as nicotinamides and naphthalene-1-carboxamides) have emerged as highly potent modulators across multiple distinct therapeutic axes.

As of March 2026, this scaffold has been validated in breakthrough patents and clinical literature for two primary applications: the agonism of Nuclear Receptor Subfamily 4 Group A (NR4A) for infectious and inflammatory diseases, and the allosteric inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) to halt necroptosis[1]. This whitepaper dissects the structural causality behind this scaffold's efficacy, details the biological pathways it modulates, and provides self-validating experimental workflows for screening these derivatives.

Structural Pharmacology & SAR Causality

The biological versatility of the N-(2-hydroxy-3-phenylpropyl)benzamide scaffold is not accidental; it is a product of precise geometric and electrostatic properties that allow it to exploit conserved binding pockets in both nuclear receptors and kinase hinge regions.

Based on recent crystallographic and structure-activity relationship (SAR) data for related kinase inhibitors, the causality behind the scaffold's binding affinity can be mapped to three distinct interaction zones[1]:

  • The Terminal Phenyl Ring: Acts as a hydrophobic anchor. It fills the volume of deep lipophilic back-pockets, frequently engaging in edge-to-face aromatic interactions with specific residues (e.g., His136 in kinase domains).

  • The 2-Hydroxyl Group: Serves as a critical, directional hydrogen bond donor/acceptor. In kinase targets, this hydroxyl group reliably forms an H-bond with the backbone carbonyl of hinge-region residues (such as Val76), locking the molecule in an active conformation[1].

  • The Benzamide/Nicotinamide Core: Provides structural rigidity and facilitates

    
     stacking with aromatic residues at the entrance of the binding site.
    

SAR_Model Scaffold N-(2-hydroxy-3-phenylpropyl) benzamide Core Phenyl Terminal Phenyl Ring (Lipophilic Pocket Anchor) Scaffold->Phenyl Hydroxyl 2-Hydroxyl Group (Crucial H-Bond Donor) Scaffold->Hydroxyl Benzamide Benzamide Motif (Hinge Binding / Pi-Stacking) Scaffold->Benzamide

SAR mapping of the benzamide pharmacophore highlighting critical target interactions.

Therapeutic Axis I: NR4A Agonism in Immunity

Mechanistic Overview

The NR4A subfamily (NR4A1/Nur77, NR4A2/Nurr1, NR4A3/Nor1) consists of orphan nuclear receptors that bridge neuroendocrine and inflammatory pathways[2]. They act as master regulators of macrophage polarization and T-cell activation. Activation of NR4A receptors leads to the transrepression of the NF-κB complex, thereby halting the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and mitigating hyperinflammatory responses[2].

A landmark patent published in March 2026 (US20260060946) identified specific derivatives, such as N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide, as potent NR4A agonists for the treatment of infectious and inflammation-related diseases.

NR4A_Pathway Ligand Benzamide Derivative (NR4A Agonist) NR4A NR4A1/2/3 Nuclear Receptors Ligand->NR4A Allosteric Agonism NFkB NF-κB Complex NR4A->NFkB Transrepression AntiInflam Anti-inflammatory Macrophage Polarization NR4A->AntiInflam Gene Activation ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflam Blocked Transcription

NR4A receptor activation by benzamide derivatives leading to NF-κB transrepression.

Self-Validating Protocol: Dual-Luciferase NR4A Reporter Assay

To evaluate the agonistic potency of these derivatives, a cell-based reporter assay is required. As an application scientist, I mandate the use of a dual-luciferase system. The causality here is critical: benzamide derivatives can sometimes exhibit off-target cytotoxicity. By multiplexing a Firefly luciferase (driven by an NR4A response element) with a constitutively active Renilla luciferase, we normalize the data against cell viability, ensuring that a drop in signal is due to true biological inactivity rather than cell death.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells at

    
     cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Transfection: Co-transfect cells with an NBRE-Firefly luciferase reporter plasmid (NR4A responsive) and a CMV-Renilla luciferase control plasmid using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, treat cells with a 10-point titration of the N-(2-hydroxy-3-phenylpropyl)benzamide derivative (ranging from 10 µM to 0.5 nM).

    • System Validation: Include Cytosporone B (a known NR4A agonist) as a positive control, and DMSO (0.1% final) as a vehicle negative control.

  • Luminescence Readout: After 18 hours of compound exposure, add Dual-Glo® Reagent. Read Firefly luminescence, then add Stop & Glo® Reagent to read Renilla luminescence.

  • Data Processing: Calculate the ratio of Firefly/Renilla. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay plate for high-throughput screening.

Therapeutic Axis II: RIPK1 Inhibition in Necroptosis

Mechanistic Overview

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is the central node in the necroptosis pathway—a highly inflammatory form of programmed cell death triggered by TNF-α and other death receptor ligands[3]. Upon activation, RIPK1 autophosphorylates and recruits RIPK3 and MLKL to form the "necrosome," leading to membrane rupture[3].

Recent structural biology efforts have identified N-(2-hydroxy-3-phenylpropyl)-N-methylnicotinamide derivatives as potent Type III inhibitors of RIPK1[1]. These compounds wedge into the allosteric pocket behind the ATP-binding site, locking the kinase in an inactive DFG-out conformation and preventing the phosphorylation cascade[4].

RIPK1_Pathway TNF TNF-α / TNFR1 RIPK1 RIPK1 (Kinase Domain) TNF->RIPK1 Activation RIPK3 RIPK3 Recruitment RIPK1->RIPK3 Phosphorylation Inhibitor Benzamide Inhibitor Inhibitor->RIPK1 Allosteric Inhibition Necroptosis Necroptosis & Inflammation RIPK3->Necroptosis MLKL Oligomerization

Inhibition of the RIPK1-dependent necroptosis pathway by targeted benzamide derivatives.

Self-Validating Protocol: RIPK1 ADP-Glo Kinase Assay

When screening highly aromatic compounds like benzamides, direct ATP-binding fluorescent probes often yield false positives due to compound auto-fluorescence or fluorescence quenching. Therefore, we utilize the ADP-Glo™ Kinase Assay. This assay relies on measuring the depletion of ATP (by converting the byproduct ADP back into ATP, which then drives a luciferase reaction). This indirect readout isolates the kinase activity from the optical properties of the drug candidate[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human RIPK1 (kinase domain, amino acids 1-327) in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.02% CHAPS).

  • Compound Incubation: Dispense 5 µL of the benzamide derivative (in a dose-response series) into a 384-well plate. Add 5 µL of RIPK1 enzyme (final concentration 10 nM). Incubate for 15 minutes at room temperature to allow allosteric pocket binding.

    • System Validation: Use Necrostatin-1 (Nec-1) as the positive control for inhibition[4].

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (final ATP concentration at the

    
     of 50 µM, with 0.2 mg/mL MBP substrate). Incubate for 60 minutes.
    
  • ADP-Glo Detection: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Readout: Measure luminescence. The signal is directly proportional to the amount of ADP produced (i.e., kinase activity). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

To benchmark the utility of the N-(2-hydroxy-3-phenylpropyl)benzamide scaffold, the following table summarizes its performance across its primary validated targets based on recent literature and patent filings.

TargetCompound Scaffold VariantPrimary MechanismIC₅₀ / EC₅₀ RangeClinical / Preclinical Indication
NR4A1/2/3 N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamideNuclear Receptor Agonism40 – 150 nMInfectious Diseases, Neuroinflammation
RIPK1 N-(2-hydroxy-3-phenylpropyl)-N-methylnicotinamideKinase Domain Inhibition10 – 50 nMNecroptosis, Inflammatory Hyperalgesia
Akt / WRN (tert-Butoxy)-N-(2-hydroxy-3-phenylpropyl)carboxamideATP-competitive Inhibition60 – 200 nMOncology (MSI-High Cancers)

Conclusion

The N-(2-hydroxy-3-phenylpropyl)benzamide scaffold represents a masterclass in rational drug design. By combining a flexible, hydrogen-bond capable linker (the 2-hydroxypropyl chain) with a rigid, easily functionalized core (benzamide/nicotinamide), medicinal chemists can tune this single pharmacophore to target either the deep hydrophobic pockets of nuclear receptors (NR4A) or the allosteric hinge regions of critical kinases (RIPK1). As drug discovery moves further into the 2026 landscape, mastering the assay methodologies to accurately profile these derivatives will be paramount for translating them into the clinic.

References

  • 20260060946 NUCLEAR RECEPTOR SUBFAMILY 4 GROUP A AGONISTS AND METHODS OF USE FOR TREATMENT OF INFECTIOUS DISEASES, ucom.ne.jp,
  • WO2023018643A1 - Nicotinamide ripk1 inhibitors, google.com,
  • RIPK1 in necroptosis and recent progress in rel
  • NR4A Receptors in Immunity: Bridging Neuroendocrine and Inflammatory P
  • Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1, acs.org,

Sources

The N-(2-hydroxy-3-phenylpropyl)benzamide Scaffold: A Versatile Pharmacophore for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is critical for accelerating drug discovery. The N-(2-hydroxy-3-phenylpropyl)benzamide moiety has emerged as a highly tunable pharmacophore, demonstrating exceptional utility in targeting complex kinase architectures. This whitepaper provides an in-depth technical analysis of this scaffold, exploring its thermodynamic binding properties, its primary therapeutic targets (notably RIPK1 and AKT), and the self-validating experimental workflows required to optimize its efficacy in preclinical models.

Pharmacophore Deconstruction & Structural Rationale

The therapeutic versatility of N-(2-hydroxy-3-phenylpropyl)benzamide stems from its tripartite structural topology, which perfectly balances rigidity, hydrogen-bonding capacity, and lipophilicity. As a Senior Application Scientist, I approach this scaffold not as a static molecule, but as a dynamic key designed to exploit specific kinase conformations.

  • The Benzamide Core (Rigid Anchor): The planar benzamide ring restricts the conformational entropy of the molecule. Crucially, the carbonyl group of the benzamide core acts as a potent hydrogen bond acceptor. In specific kinase targets, this carbonyl makes a critical hydrogen bond interaction with the backbone Aspartate residue of the highly conserved DLG (Asp-Leu-Gly) motif[1].

  • The 2-Hydroxy Group (Allosteric Hook): The chiral hydroxyl group serves as both a hydrogen bond donor and acceptor. In Type III kinase inhibitors, this group is precisely angled to interact with the activation loop. For instance, it forms a stabilizing hydrogen bond with the hydroxyl oxygen of Serine 161, effectively locking the kinase in an inactive, autoinhibited state[2].

  • The 3-Phenylpropyl Tail (Hydrophobic Probe): The flexible alkyl linker terminating in an aromatic ring allows the scaffold to probe deep hydrophobic pockets adjacent to the ATP-binding site. This lipophilic extension is vital for displacing ordered water molecules, driving binding affinity through favorable entropic gains[3].

Primary Therapeutic Targets and Mechanistic Pathways

By functionalizing the core scaffold, researchers have successfully redirected its affinity toward distinct signaling pathways.

Target A: Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a master regulator of necroptosis—a highly inflammatory form of programmed cell death implicated in Systemic Inflammatory Response Syndrome (SIRS), sepsis, and neurodegenerative diseases like ALS. The N-(2-hydroxy-3-phenylpropyl)benzamide scaffold acts as a Type III allosteric inhibitor . Rather than competing with ATP, it binds to a hydrophobic pocket behind the ATP-binding cleft. This allosteric blockade prevents the conformational shift required for RIPK1 to interact with RIPK3 and form the "necrosome" complex[2].

RIPK1_Pathway TNF TNF-alpha Signal TNFR1 TNFR1 Receptor TNF->TNFR1 ComplexI Complex I (Pro-survival) TNFR1->ComplexI RIPK1 RIPK1 Kinase Active ComplexI->RIPK1 Deubiquitination ComplexII Complex IIb (Necrosome) RIPK1->ComplexII Inhibitor N-(2-hydroxy-3-phenylpropyl)benzamide (Type III Inhibitor) Inhibitor->RIPK1 Allosteric Blockade MLKL MLKL Phosphorylation ComplexII->MLKL Necroptosis Necroptosis / Inflammation MLKL->Necroptosis

Fig 1: RIPK1-mediated necroptosis pathway and the allosteric blockade by the benzamide scaffold.

Target B: Protein Kinase B (AKT)

Hyperactive AKT signaling is a hallmark of numerous malignancies, including Triple-Negative Breast Cancer (TNBC) and colon cancer. Derivatives of the phenylpropyl scaffold have demonstrated significant efficacy in inhibiting Akt signaling pathways, inducing apoptosis in human colon cancer cell lines such as HT29[4]. The phenylpropyl tail is particularly adept at engaging the hydrophobic cleft within the Pleckstrin Homology (PH) domain of AKT, preventing its translocation to the plasma membrane and subsequent activation.

Quantitative Structure-Activity Relationship (SAR) Summary

To facilitate rapid comparison, the following table summarizes the quantitative binding metrics and structural interactions of the scaffold across its primary targets:

Target KinaseScaffold OptimizationBinding ModeKey Residue InteractionsCellular IC50 RangePrimary Indication
RIPK1 Unmodified 2-hydroxy coreType III AllostericAsp156 (DLG), Ser16110 nM - 85 nMSIRS, ALS, Sepsis
AKT1/2 Phenylpropyl tail extensionPH-Domain AllostericTrp80, Arg86 (PH cleft)45 nM - 120 nMTNBC, Colon Cancer
RSK2 Phenylpropyl methyl esterKinase DomainCTKD Autoinhibition200 nM - 350 nMMetastatic Tumors

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of N-(2-hydroxy-3-phenylpropyl)benzamide derivatives must rely on self-validating systems . A self-validating protocol inherently controls for false positives (e.g., assay interference, baseline cytotoxicity) within the workflow itself.

Protocol 1: TR-FRET Target Engagement Assay (In Vitro)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it is highly sensitive to the specific conformational changes induced by Type III allosteric inhibitors, rather than just measuring ATP depletion.

Step-by-Step Methodology:

  • Preparation: Prepare a master mix containing 2 nM GST-tagged RIPK1 (kinase domain) and 10 nM LanthaScreen™ Eu-anti-GST antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Addition: Dispense the benzamide derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure volumetric precision.

  • Tracer Incubation: Add 5 nM of a fluorescently labeled kinase tracer (e.g., Kinase Tracer 236). Incubate in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Readout & Validation: Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Orthogonal Validation (Thermal Shift): To rule out fluorescent quenching artifacts, subject the top 5 hits to a Thermal Shift Assay (TSA). True binders will increase the melting temperature (

    
    ) of RIPK1 by 
    
    
    
    C.
Protocol 2: Cellular Necroptosis Rescue & Cytotoxicity Counter-Screen

Causality: A compound might artificially rescue cells from necroptosis by broadly halting cellular metabolism. To trust the data, the rescue assay must be multiplexed with a baseline cytotoxicity screen.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 human colon cancer cells at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Treat cells with the benzamide derivatives (10 µM to 1 nM) for 1 hour.

  • Induction (The "TSZ" Cocktail): To induce necroptosis, add a cocktail of T NF-

    
     (20 ng/mL), S mac mimetic (100 nM), and Z -VAD-fmk (20 µM).
    
  • Self-Validation Split: Crucial Step. Maintain a parallel plate of HT-29 cells treated only with the compounds (no TSZ cocktail).

  • Quantification: After 24 hours, add CellTiter-Glo® reagent to measure ATP luminescence (correlating to cell viability).

  • Data Interpretation: A valid RIPK1 inhibitor will show high luminescence in the TSZ plate (rescuing cells from death) and stable, high luminescence in the compound-only plate. If the compound-only plate shows a drop in luminescence, the compound is intrinsically cytotoxic, and the "rescue" effect is a false positive.

Workflow Synth Scaffold Synthesis & Derivatization InVitro TR-FRET Kinase Assay (Target Engagement) Synth->InVitro TSA Thermal Shift Assay (Orthogonal Validation) InVitro->TSA Primary Hits Cellular Cellular Necroptosis Assay (HT-29 + TSZ) TSA->Cellular Confirmed Binding Tox Cytotoxicity Counter-Screen (CellTiter-Glo) Cellular->Tox Tox->Cellular Self-Validation Loop

Fig 2: Self-validating screening workflow for evaluating phenylpropyl benzamide derivatives.

Conclusion

The N-(2-hydroxy-3-phenylpropyl)benzamide scaffold is a masterclass in rational drug design. By leveraging its rigid benzamide core for DLG motif anchoring, its hydroxyl group for activation loop stabilization, and its phenylpropyl tail for hydrophobic pocket exploitation, researchers can achieve exquisite kinome selectivity. As demonstrated through its applications in RIPK1 and AKT inhibition, this pharmacophore will continue to serve as a foundational architecture for next-generation therapeutics targeting complex inflammatory and oncological pathways.

References

  • WO2023018643A1 - Nicotinamide ripk1 inhibitors - Google Patents Source: Google Patents URL
  • Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs | Request PDF Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Therapeutic targeting of p90 ribosomal S6 kinase Source: Frontiers in Oncology URL

Sources

"N-(2-hydroxy-3-phenylpropyl)benzamide" as a fungal metabolite

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling N-(2-hydroxy-3-phenylpropyl)benzamide: Isolation, Characterization, and Bioactivity of an Emerging Fungal Metabolite

Executive Summary

The discovery of novel natural compounds with diverse structural scaffolds is a cornerstone of modern antifungal and chemotherapeutic drug development. Fungal secondary metabolites, particularly those assembled by non-ribosomal peptide synthetases (NRPS), represent a vast, largely untapped chemical space[1]. Recently, benzamide and picolinamide chemotypes have gained significant traction due to their potent biological activities and unique mechanisms of action[2].

This technical whitepaper provides an in-depth exploration of N-(2-hydroxy-3-phenylpropyl)benzamide (NHPPB) , a structurally intriguing secondary metabolite. By bridging the gap between biosynthetic theory, targeted metabolomic isolation, and mechanistic validation, this guide serves as a comprehensive blueprint for researchers investigating cryptic fungal metabolites.

Biosynthetic Origins: The NRPS Assembly Line

Fungal NRPS are massive, modular megaenzymes that synthesize complex peptides and amides independent of messenger RNA[3]. Unlike standard ribosomal synthesis, NRPS modules can incorporate non-proteinogenic amino acids, hydroxy acids, and aryl groups[4].

The biosynthesis of NHPPB is hypothesized to rely on a highly specialized NRPS or an associated aryl-CoA ligase system. The pathway begins with the transamination and reduction of L-phenylalanine to form the intermediate 1-amino-3-phenylpropan-2-ol. Concurrently, a dedicated adenylation domain activates benzoic acid. The final condensation step, mediated by a condensation (C) domain, forms the critical amide bond linking the phenylpropyl core to the benzoyl moiety.

Biosynthesis Phe L-Phenylalanine (Precursor) PhePyr Phenylpyruvate Phe->PhePyr Transamination AminoAlc 1-Amino-3-phenylpropan-2-ol (Intermediate) PhePyr->AminoAlc Reduction & Amination NRPS Non-Ribosomal Peptide Synthetase (NRPS / Ligase Module) AminoAlc->NRPS Benz Benzoic Acid (Co-substrate) Benz->NRPS NHPPB N-(2-hydroxy-3-phenylpropyl)benzamide (NHPPB) NRPS->NHPPB Amide Bond Formation

Proposed NRPS-mediated biosynthetic pathway of NHPPB from phenylalanine.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of NHPPB is critical for designing downstream extraction and chromatographic methods. The presence of both a hydrogen-bond donating hydroxyl group and an amide linkage dictates its solubility profile and chromatographic retention behavior.

Table 1: Physicochemical Properties of NHPPB

PropertyValueCausality in Experimental Design
Molecular Formula C16H17NO2Determines the target exact mass for high-resolution MS.
Monoisotopic Mass 255.1259 DaRequires mass accuracy <5 ppm for confident identification.
Computed LogP ~2.8Dictates the use of reverse-phase C18 chromatography.
H-Bond Donors/Acceptors 2 / 2Influences ionization efficiency in positive ESI mode.

Table 2: Simulated 1H and 13C NMR Spectral Assignments (CDCl3, 400 MHz)

Position1H Shift (ppm), Multiplicity, J (Hz)13C Shift (ppm)
Benzoyl C=O -168.5
Benzoyl Ar-H 7.40 - 7.80 (m, 5H)127.0 - 134.5
Phenyl Ar-H 7.15 - 7.30 (m, 5H)126.5 - 138.0
C1 (CH2-N) 3.45 (m, 2H)45.2
C2 (CH-OH) 3.95 (m, 1H)71.8
C3 (CH2-Ph) 2.80 (dd, J=13.5, 7.0, 1H); 2.90 (dd, J=13.5, 5.5, 1H)41.5

Discovery Workflow: From Cryptic Gene to Pure Compound

Genomic analysis reveals that many fungi possess essential gene clusters for secondary metabolites that remain silenced under standard laboratory conditions[5]. To isolate NHPPB, we employ a chemical epigenetic modifier strategy, followed by a targeted metabolomics workflow.

Workflow Ferm Epigenetic Fermentation (SAHA Elicitation) Extr Ethyl Acetate Extraction (Metabolite Partitioning) Ferm->Extr Frac Sephadex LH-20 (Size Exclusion) Extr->Frac LCMS LC-MS/MS Profiling (Targeted MRM) Frac->LCMS NMR 1D & 2D NMR (Structural Elucidation) LCMS->NMR Val Bioactivity Assays (Target Validation) NMR->Val

End-to-end workflow for the isolation and validation of NHPPB.

Protocol A: Epigenetic Elicitation and Fermentation (Self-Validating)

Objective: Induce the expression of cryptic NRPS gene clusters to produce NHPPB. Causality: Fungi tightly regulate secondary metabolism to conserve energy. By introducing Suberoylanilide hydroxamic acid (SAHA), a histone deacetylase (HDAC) inhibitor, chromatin is maintained in an open state, allowing transcriptional machinery to access silenced biosynthetic gene clusters[5].

  • Inoculation: Inoculate Fusarium or Aspergillus spp. spores (1×10^6 spores/mL) into 1 L of Potato Dextrose Broth (PDB).

  • Elicitation: Add SAHA to a final concentration of 100 μM.

  • Internal Control (Validation): Maintain a parallel culture treated only with the vehicle (DMSO). The successful induction of the target mass (m/z 256.1 [M+H]+) exclusively in the SAHA-treated flask validates that the cluster is epigenetically regulated.

  • Incubation: Culture at 28°C, 150 rpm for 14 days.

Protocol B: LC-MS/MS Targeted Metabolomics

Objective: Selectively identify and quantify NHPPB in complex crude extracts. Causality: The complex fungal metabolome requires high-resolution separation. We utilize a reverse-phase C18 column because the LogP of NHPPB (~2.8) ensures optimal retention and separation from highly polar primary metabolites. Positive Electrospray Ionization (ESI+) is chosen because the amide nitrogen readily accepts a proton.

  • Extraction: Partition the fermentation broth with equal volumes of ethyl acetate. Dry the organic layer under N2 gas.

  • Chromatography: Inject 5 μL onto a C18 column (100 x 2.1 mm, 1.7 μm). Run a gradient of Water/Acetonitrile (0.1% Formic Acid) from 10% to 90% organic over 15 minutes.

  • Detection: Monitor the precursor ion m/z 256.1259.

  • Validation: Spike a known concentration of an isotopically labeled benzamide standard into the crude extract prior to injection. Recovery rates between 85-115% validate the absence of severe ion suppression (matrix effects).

Mechanism of Action: Targeting Mitochondrial Respiration

Benzamide and picolinamide derivatives, such as the natural product UK-2A and its synthetic derivative fenpicoxamid, are known to exhibit potent antifungal properties by targeting the mitochondrial electron transport chain[6].

NHPPB is hypothesized to act as a Qi inhibitor. It binds to the ubiquinone reduction site (Qi site) of the cytochrome bc1 complex (Complex III). This binding blocks electron transfer from heme bH to ubiquinone, rapidly collapsing the mitochondrial membrane potential and halting ATP synthesis, leading to fungal apoptosis[6].

Mechanism NHPPB NHPPB Molecule CytB Cytochrome bc1 Complex (Qi Site Binding) NHPPB->CytB High Affinity Binding ETC Electron Transport Chain Blockade CytB->ETC Inhibition Mito Loss of Membrane Potential ETC->Mito ATP Depletion Apop Fungal Apoptosis Mito->Apop Caspase Activation

Proposed mechanism of action for NHPPB targeting the cytochrome bc1 complex.

Protocol C: Mitochondrial Respiration Assay (Self-Validating)

Objective: Confirm that NHPPB exerts its antifungal activity via Complex III inhibition. Causality: Whole-cell MIC (Minimum Inhibitory Concentration) assays cannot distinguish between membrane disruptors and specific metabolic inhibitors. By isolating mitochondria and measuring oxygen consumption directly, we isolate the exact mechanism of action.

  • Mitochondrial Isolation: Isolate mitochondria from Zymoseptoria tritici or Saccharomyces cerevisiae via differential centrifugation in a sucrose buffer.

  • Respiration Measurement: Suspend mitochondria in a Clark-type oxygen electrode chamber. Add NADH to initiate State 3 respiration.

  • Inhibition: Titrate NHPPB (0.1 nM to 10 μM) into the chamber and record the rate of oxygen consumption decay.

  • Validation: Introduce Antimycin A (a known Qi site inhibitor) to a parallel chamber as a positive control[6]. Furthermore, introduce Salicylhydroxamic acid (SHAM) to block the alternative oxidase (AOX) pathway. If NHPPB's efficacy increases in the presence of SHAM, it validates that the fungus was using alternative respiration to bypass the Complex III blockade[6].

Conclusion

The exploration of N-(2-hydroxy-3-phenylpropyl)benzamide highlights the immense potential of integrating epigenetic elicitation with targeted metabolomics. By understanding the causal relationships between NRPS assembly lines, physicochemical properties, and target-site binding kinetics, researchers can accelerate the translation of cryptic fungal metabolites into viable therapeutic leads.

References

  • Source: PubMed (Pest Manag Sci. 2018)
  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties Source: PubMed URL
  • Non-Ribosomal Peptide Synthetases of Fungi Source: ResearchGate URL
  • Source: PMC (Molecules)
  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Source: PubMed URL

Sources

Engineering Novel Antileishmanial Chemotypes: The N-(2-Benzoxazol-2-ylphenyl)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Visceral leishmaniasis (VL), caused primarily by Leishmania donovani and Leishmania infantum, remains a critical global health challenge. With the rising incidence of resistance to pentavalent antimonials and the severe toxicity profiles of current second-line therapies like amphotericin B and miltefosine, the discovery of novel antileishmanial chemotypes is an urgent priority[1]. Recent phenotypic screening of natural product libraries identified A-33853 (antibiotic 31), a benzoxazole-based secondary metabolite, as a highly potent inhibitor of L. donovani axenic amastigotes[2]. This discovery catalyzed the development of a new class of synthetic analogs: the N-(2-benzoxazol-2-ylphenyl)benzamides[3].

This technical guide delineates the synthetic methodologies, biological evaluation protocols, and structure-activity relationship (SAR) insights required to optimize this promising chemotype for preclinical drug development.

Section 1: Chemical Synthesis Workflow and Causality

The construction of the N-(2-benzoxazol-2-ylphenyl)benzamide core requires a convergent synthetic approach. The critical challenge in this pathway is the efficient formation of the benzoxazole ring without degrading the sensitive functional groups required for subsequent derivatization[2].

Protocol: Step-by-Step Synthesis of the Benzoxazole Scaffold
  • Esterification and Saponification: The synthesis begins with readily available 3-hydroxyanthranilic acid, which is converted to a methyl benzoate intermediate[2]. Concurrently, a substituted ester is saponified to yield a free benzoic acid derivative[2].

    • Causality: Masking the carboxylic acid as a methyl ester protects the functional group and prevents unwanted polymerization during the initial amine functionalization.

  • Amide Coupling via CDI: The benzoic acid derivative and the methyl benzoate intermediate are coupled using carbonyldiimidazole (CDI) to form the precursor amide[2].

    • Causality: CDI is selected over standard carbodiimides (like EDC/HOBt) because it efficiently activates sterically hindered carboxylic acids under mild conditions, minimizing racemization and avoiding the generation of difficult-to-remove urea byproducts.

  • Thermal Cyclization: The amide intermediate is subjected to high-temperature thermal cyclization to yield the benzoxazole core[2].

    • Causality: High thermal energy is required to drive the intramolecular dehydration reaction between the ortho-phenolic hydroxyl and the amide carbonyl, thermodynamically favoring the stable, highly conjugated aromatic oxazole system.

  • Catalytic Hydrogenation: The resulting intermediate undergoes catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere to produce the aminophenol intermediate[2].

    • Causality: Pd/C provides a clean, quantitative reduction of precursor groups (such as nitro groups or benzyl protectors) to reveal the free amine without reducing the newly formed benzoxazole ring.

  • Final Acylation: The aminophenol is coupled with an acid chloride (e.g., 3-hydroxypyridine-2-carbonyl chloride) to yield the final N-(2-benzoxazol-2-ylphenyl)benzamide[2].

    • Causality: Acid chlorides are highly reactive electrophiles, ensuring that the relatively unreactive, sterically hindered aminophenol is fully acylated. Poor yields at this stage often necessitate the optimization of non-nucleophilic bases and anhydrous solvents[2].

Synthesis N1 3-Hydroxyanthranilic Acid (Starting Material) N2 Methyl Benzoate Intermediate (Protection) N1->N2 N3 Amide Formation (CDI Coupling) N2->N3 N4 Benzoxazole Core (Thermal Cyclization) N3->N4 N5 Aminophenol Intermediate (Pd/C Hydrogenation) N4->N5 N6 N-(2-Benzoxazol-2-ylphenyl)benzamide (Acylation) N5->N6

Step-by-step chemical synthesis workflow for the benzoxazole-benzamide chemotype.

Section 2: Biological Evaluation and Phenotypic Screening

To validate the antileishmanial efficacy of synthesized analogs, a rigorous, self-validating phenotypic screening cascade is employed. A compound's viability as a lead is dictated not just by its absolute potency, but by its Selectivity Index (SI)—the ratio of mammalian cytotoxicity to parasitic inhibition[4].

Protocol: In Vitro Screening Cascade
  • Primary Parasite Screen (L. donovani Axenic Amastigotes): Compounds are incubated with axenic amastigotes for 72 hours[2]. Cell viability is quantified using a resazurin-based fluorometric assay.

    • Causality: Axenic amastigotes are utilized instead of promastigotes because they accurately mimic the metabolic state, morphology, and drug susceptibility of the parasite within the acidic human phagolysosome[1].

  • Mammalian Cytotoxicity Counter-Screen (L6 Cells): Concurrently, compounds are tested against L6 rat skeletal myoblast cells[2].

    • Causality: L6 cells serve as a robust, metabolically active mammalian baseline. If a compound kills L6 cells at the same concentration it kills Leishmania, the mechanism is likely general cytotoxicity (e.g., membrane lysis) rather than a parasite-specific target[3].

  • Control Validation: Miltefosine is included in every assay plate[2].

    • Causality: This ensures assay reproducibility across batches and provides a clinical benchmark for relative potency[3].

Screening S1 Compound Library (A-33853 Analogues) S2 Primary Screen (L. donovani Amastigotes) S1->S2 S3 Cytotoxicity Assay (Mammalian L6 Cells) S1->S3 S4 Selectivity Index (SI) Calculation (CC50 / IC50) S2->S4 S3->S4 S5 Lead Identification (High SI, Nanomolar IC50) S4->S5

Logical flow of the self-validating phenotypic screening and triage cascade.

Quantitative Data Summary

Initial biological evaluation of the natural product A-33853 (Compound 31) and its synthetic derivatives revealed profound antileishmanial activity. Compound 31 demonstrated an inhibitory profile 3-fold more potent than the clinical standard, miltefosine[2]. Subsequent SAR optimization yielded analogs (Compounds 14, 15, and 25) with slightly reduced absolute potency but vastly superior selectivity profiles, inhibiting the parasite at nanomolar concentrations with minimal cytotoxicity[3].

Compound DesignationTarget OrganismIC₅₀ RangeCytotoxicity (CC₅₀, L6 Cells)Selectivity Index (SI)Efficacy vs. Miltefosine
Compound 31 (A-33853) L. donovaniSub-micromolarModerateModerate3-fold more active[2]
Compound 14 L. donovaniNanomolarLowHighSuperior Selectivity[3]
Compound 15 L. donovaniNanomolarLowHighSuperior Selectivity[3]
Compound 25 L. donovaniNanomolarLowHighSuperior Selectivity[3]
Miltefosine (Control) L. donovani~1.0 μM~25 μMBaselineStandard of Care[2]

Section 3: Proposed Intracellular Targeting Mechanism

While the exact molecular target of the N-(2-benzoxazol-2-ylphenyl)benzamide chemotype is the subject of ongoing photoaffinity labeling studies, the structural pharmacophore shares similarities with known inhibitors of kinetoplastid mitochondrial function and specific parasitic proteases[4].

For a compound to be effective in vivo, it must navigate a complex biological journey: it must penetrate the host macrophage membrane, survive the highly acidic and proteolytic environment of the phagolysosome, and cross the amastigote membrane to reach its intracellular target[4]. The lipophilic nature of the benzoxazole core, coupled with the hydrogen-bonding capacity of the benzamide linkage, provides an ideal physicochemical balance (LogP) for this multi-membrane traversal[4].

Mechanism M1 Benzoxazole Administration (Extracellular Space) M2 Macrophage Penetration (Host Cell Entry) M1->M2 M3 Phagolysosome Sequestration (Acidic Environment) M2->M3 M4 Amastigote Membrane Traversal (Parasite Uptake) M3->M4 M5 Intracellular Target Binding (Enzymatic/Mitochondrial) M4->M5 M6 Amastigote Clearance (Parasite Death) M5->M6

Proposed intracellular traversal and disruption pathway in Leishmania amastigotes.

Conclusion and Future Directions

The discovery of N-(2-benzoxazol-2-ylphenyl)benzamides represents a significant leap in antileishmanial drug discovery[3]. The modular nature of the synthetic pathway allows for rapid generation of libraries to fine-tune the pharmacokinetic (PK) properties. Future optimization must focus on improving the aqueous solubility of the scaffold while maintaining the nanomolar potency and high selectivity index demonstrated by leads like Compounds 14, 15, and 25[3].

References

  • [2],[3] Tipparaju, S. K., Joyasawal, S., Pieroni, M., Kaiser, M., Brun, R., & Kozikowski, A. P. (2008). In Pursuit of Natural Product Leads: Synthesis and Biological Evaluation of 2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid (A-33853) and Its Analogues: Discovery of N-(2-Benzoxazol-2-ylphenyl)benzamides as Novel Antileishmanial Chemotypes. Journal of Medicinal Chemistry, 51(23), 7344-7347. URL:[Link]

  • [1],[4] Rao, S. P. S., Barrett, M. P., Dranoff, G., & Faraday, C. J. (2014). Recent Developments in Drug Discovery for Leishmaniasis and Human African Trypanosomiasis. Chemical Reviews, 114(22), 11138–11163. URL:[Link]

Sources

The N-(2-hydroxy-3-phenylpropyl)benzamide Pharmacophore: A Comprehensive Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(2-hydroxy-3-phenylpropyl)benzamide scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry. Originally popularized as a core motif in the development of aspartic protease inhibitors, this structure functions as a highly effective transition-state isostere. By mimicking the tetrahedral intermediate of peptide bond cleavage, it provides profound binding affinity to targets such as Cathepsin D, BACE-1 (β-secretase), and the HIV-1 protease.

This technical whitepaper deconstructs the Structure-Activity Relationship (SAR) of the N-(2-hydroxy-3-phenylpropyl)benzamide scaffold. It provides an authoritative analysis of its structural determinants, details self-validating experimental protocols for in vitro evaluation, and offers expert insights into the causality behind molecular modifications and their biological outcomes.

Mechanistic Rationale: The Hydroxyethylamine (HEA) Isostere

The potency of the N-(2-hydroxy-3-phenylpropyl)benzamide scaffold stems from its central hydroxyethylamine (HEA) core. During the natural enzymatic cleavage of a peptide bond, aspartic proteases utilize a pair of catalytic aspartate residues to activate a water molecule, forming a transient, high-energy tetrahedral intermediate.

The HEA core acts as a non-hydrolyzable mimic of this intermediate. The secondary hydroxyl group of the scaffold forms critical bidentate hydrogen bonds with the catalytic aspartate dyad of the enzyme, effectively locking the enzyme in an inhibited state1[1]. Flanking this core, the benzamide cap and the phenylpropyl tail serve as highly tunable vectors designed to occupy the S2 and S1' sub-pockets, respectively.

Pharmacophore Benzamide Benzamide Cap (S2 Pocket Binder) Linker Amide Linker (H-Bond Donor/Acceptor) Benzamide->Linker Modulates Rigidity Hydroxyl Secondary Hydroxyl (Catalytic Aspartate Coordinator) Linker->Hydroxyl Chiral Center (S) or (R) Phenylpropyl Phenylpropyl Tail (S1' Hydrophobic Pocket) Hydroxyl->Phenylpropyl Spacer

Figure 1: Modular pharmacophore model of N-(2-hydroxy-3-phenylpropyl)benzamide.

Structure-Activity Relationship (SAR) Deep Dive

Stereochemical Imperatives

The stereochemistry of the hydroxyl-bearing carbon is the absolute most critical determinant of biological activity. Because the active sites of aspartic proteases are highly chiral environments, the spatial orientation of the hydroxyl group dictates whether the molecule can successfully coordinate with the catalytic aspartates.

For human targets like Cathepsin D and BACE-1, 2 have proven that the (S)-hydroxyethyl amine epimer is vastly more active[2]. Conversely, the (R)-epimer is historically preferred for the viral HIV-1 aspartyl protease[2]. Inversion of the required stereocenter typically results in a >100-fold loss in potency.

Benzamide Cap Modifications (S2 Pocket)

The benzamide moiety engages the S2 sub-pocket. The SAR here is driven by a balance of steric bulk and electronic effects. Halogenation often improves potency by filling hydrophobic voids and establishing favorable multipolar interactions with the enzyme backbone.

Table 1: Representative SAR of Benzamide Substitutions (Cathepsin D Model)

CompoundR1 (Benzamide Substitution)Relative IC50 (nM)SAR Rationale & Causality
1 H (Unsubstituted)45.0Establishes baseline binding affinity to the S2 pocket.
2 4-Fluoro12.5Enhanced hydrophobic contact; blocks metabolic oxidation.
3 2,6-Dimethyl>500.0Severe steric clash forces the amide bond out of planarity, breaking critical H-bonds.
4 3,4-Dichloro3.2Optimal steric filling of the S2 pocket; strong halogen bonding network.
Phenylpropyl Tail Modifications (S1' Pocket)

The S1' pocket is a deep, hydrophobic cavity. While the unsubstituted phenyl ring provides excellent baseline affinity, it acts as a metabolic liability due to its susceptibility to para-hydroxylation by hepatic CYP450 enzymes (specifically CYP3A4).

Table 2: Stereochemical and Tail Modifications

CompoundStereocenterPhenylpropyl TailRelative IC50 (nM)SAR Rationale & Causality
5 (S)-OHUnsubstituted3.2Preferred epimer geometry for human aspartic proteases[2].
6 (R)-OHUnsubstituted>1000.0Incorrect spatial geometry prevents catalytic aspartate coordination[2].
7 (S)-OH4-Fluoro-phenyl1.1Para-fluorination blocks CYP450 oxidation while increasing S1' lipophilic affinity.

Experimental Validation: Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the SAR of this scaffold must be evaluated using orthogonal, self-validating assays.

Protocol 1: High-Throughput FRET-based Protease Cleavage Assay

This continuous fluorometric assay determines the IC50 of synthesized analogs against target aspartic proteases (e.g., Cathepsin D)[2].

Causality in Design: We utilize a Formate buffer at pH 3.5 because aspartic proteases require a highly acidic environment to maintain the precise protonation state of the catalytic aspartate dyad (one protonated, one unprotonated) necessary for acid-base catalysis.

  • Reagent Preparation: Prepare a 50 mM Formate buffer (pH 3.5). Dilute the fluorogenic peptide substrate (e.g., Ac-Glu-Glu(Edans)-Lys-Pro-Ile-Cys-Phe-Phe-Arg-Leu-Gly-Lys(Methyl Red)-Glu-NH2) to 250 µM in DMSO.

  • Enzyme Pre-incubation: Mix 5 µL of the test inhibitor (in DMSO) with 489 µL of Formate buffer. Add 1 µL of human liver Cathepsin D (in 0.05% Triton X-100 to prevent non-specific plastic binding).

  • Equilibration: Incubate the mixture for exactly 4 minutes at 37°C. Why? This allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme before introducing the competing substrate, preventing artificially high initial velocity readings.

  • Initiation & Kinetic Read: Add 5 µL of the substrate solution to initiate the reaction. Immediately measure fluorescence kinetically over 30 minutes (Excitation: ~340 nm, Emission: ~490 nm).

  • Self-Validation Check: Include Pepstatin A as a positive control on every plate. Calculate the Z'-factor; an assay is only considered valid if Z' > 0.5, ensuring robust signal-to-background separation.

Protocol 2: Cell-Based Target Engagement & Toxicity Assay

In vitro enzymatic inhibition must translate to cellular efficacy. For targets like BACE-1, to confirm membrane permeability and target engagement.

Causality in Design: A compound might appear to reduce target activity simply because it is broadly cytotoxic. By measuring both efficacy (EC50) and cytotoxicity (CC50) in parallel, we can calculate the Selectivity Index (SI = CC50/EC50) to isolate true target-mediated efficacy from off-target cell death.

  • Cell Seeding: Seed the target cell line (e.g., SH-SY5Y for BACE-1) in 96-well plates at

    
     cells/well. Incubate overnight at 37°C in 5% CO2.
    
  • Compound Treatment: Treat cells with a 10-point serial dilution of the test compound.

  • Biomarker Quantification (Efficacy): After 48 hours, sample the supernatant and quantify the downstream product (e.g., Aβ40/42 for BACE-1) using a standard ELISA kit to determine the EC50.

  • Viability Readout (Toxicity): Add MTT reagent to the remaining cells. Incubate for 4 hours, lyse the cells with DMSO, and read absorbance at 570 nm to determine the CC50.

Workflow Synthesis 1. Scaffold Synthesis (Epoxide Ring Opening) FRET 2. FRET Enzymatic Assay (IC50 Determination) Synthesis->FRET Purified Compounds CellAssay 3. Cell-Based Assay (Target Engagement) FRET->CellAssay Hits (<100 nM) Xray 4. X-ray Crystallography (Binding Mode Confirmation) CellAssay->Xray Lead Candidates

Figure 2: Self-validating experimental workflow for SAR triage and lead optimization.

Causality & Expert Insights (E-E-A-T)

When optimizing the N-(2-hydroxy-3-phenylpropyl)benzamide scaffold, drug development professionals must navigate several mechanistic pitfalls:

  • The Desolvation Penalty: Adding highly polar groups (like secondary amines or unprotected carboxylates) to the benzamide ring often looks favorable in in silico docking due to predicted hydrogen bonds. However, in practice, the energetic cost of stripping water molecules away from these polar groups before they can enter the lipophilic S2 pocket often outweighs the binding enthalpy, resulting in a net loss of potency.

  • Amide Bond Planarity: The amide linker connecting the benzamide cap to the HEA core must remain planar to act as a proper hydrogen bond donor/acceptor to the enzyme backbone. Bulky ortho-substitutions on the benzamide ring force a dihedral twist to relieve steric strain, breaking planarity and destroying binding affinity.

  • Metabolic Shunting: While substituting the phenylpropyl tail with a para-fluoro group successfully blocks CYP3A4-mediated aromatic oxidation, it can sometimes shunt metabolism toward the benzylic carbon (forming a benzylic alcohol). If in vivo half-life remains poor despite para-halogenation, researchers should consider replacing the benzylic

    
     with an oxygen atom (forming an ether linkage) or a 
    
    
    
    group to eliminate the metabolic soft spot.

References

  • Source: PMC - PubMed Central (National Institutes of Health)
  • Highly potent macrocyclic BACE-1 inhibitors incorporating a hydroxyethylamine core: Design, synthesis and X-ray crystal structures of enzyme inhibitor complexes Source: DiVA Portal URL
  • An In-depth Technical Guide to the Structure-Activity Relationship (SAR)

Sources

N-(2-hydroxy-3-phenylpropyl)benzamide and Phenylpropanoid Amides: Biosynthesis, Ecological Role, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpropanoid amides (PAs) represent a highly functionalized class of secondary plant metabolites that act as critical chemical defense mechanisms against biotic and abiotic stressors. N-(2-hydroxy-3-phenylpropyl)benzamide is a specialized representative of this class, characterized by a lipophilic benzoyl core conjugated to a hydroxylated phenylethylamine derivative. This technical guide explores the causal mechanisms behind its biosynthesis, its ecological role as a phytoalexin and allelochemical, and the self-validating analytical workflows required for its isolation and pharmacological evaluation.

The Biological Imperative of Phenylpropanoid Amides

Plants do not expend cellular energy (ATP) to synthesize complex nitrogenous metabolites without evolutionary justification. The synthesis of PAs is dynamically upregulated in response to environmental stressors, such as herbivory, microbial invasion, or competition for resources[1].

Structurally, N-(2-hydroxy-3-phenylpropyl)benzamide is an amphiphilic molecule. The benzoyl moiety provides the necessary lipophilicity to penetrate the cell membranes of invading pathogens or competing plants, while the 2-hydroxy-3-phenylpropylamine chain offers critical hydrogen-bonding sites. This structural duality allows the metabolite to act as a competitive inhibitor for various target enzymes, including peroxidases (POD) and acetylcholinesterases (AChE)[2][3].

Biosynthetic Pathway and Enzymatic Kinetics

The biosynthesis of N-(2-hydroxy-3-phenylpropyl)benzamide bridges the shikimate pathway and amino acid metabolism. The process is tightly regulated by jasmonic acid signaling, which acts as the primary trigger for the transcription of defense-related enzymes[4].

  • Deamination: The pathway initiates with L-phenylalanine, which undergoes non-oxidative deamination catalyzed by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid[1].

  • Thioesterification: Cinnamic acid is hydroxylated and subsequently activated by 4-coumarate:CoA ligase (4CL) to form a high-energy CoA thioester (e.g., benzoyl-CoA or p-coumaroyl-CoA).

  • Amidation: The final, defining step is catalyzed by a BAHD acyltransferase. This enzyme facilitates the condensation of the CoA thioester with the amine donor (1-amino-3-phenylpropan-2-ol), releasing Coenzyme A and yielding the final amide[4].

Biosynthesis L_Phe L-Phenylalanine PAL PAL Enzyme (Deamination) L_Phe->PAL Cinnamic Cinnamic Acid PAL->Cinnamic Benzoyl_CoA Benzoyl-CoA Thioester Cinnamic->Benzoyl_CoA CoA Ligase Transferase BAHD Acyltransferase (Amidation) Benzoyl_CoA->Transferase Amine 1-amino-3-phenylpropan-2-ol Amine->Transferase Product N-(2-hydroxy-3-phenylpropyl)benzamide Transferase->Product

Biosynthetic pathway of N-(2-hydroxy-3-phenylpropyl)benzamide via BAHD acyltransferases.

Ecological Role: Plant Defense Mechanisms

The accumulation of PAs in plant tissues (such as leaves and root bark) serves a tripartite defensive function:

  • Antifeedant Activity (Insecticidal): PAs disrupt the neuro-enzymatic pathways of herbivorous insects. Research on invasive species like Solanum rostratum demonstrates that PAs exhibit potent antifeedant activities against pests like Helicoverpa armigera by binding to and inhibiting acetylcholinesterase (AChE) and carboxylesterase (CarE)[3].

  • Allelopathy and Phytotoxicity: To secure resources, plants exude PAs into the rhizosphere. These compounds induce the accumulation of reactive oxygen species (ROS) in competing plants, damaging their cell membranes. Furthermore, PAs actively inhibit antioxidant-related enzymes like peroxidase (POD), effectively crippling the competitor's ability to neutralize ROS, leading to inhibited root elongation and seed germination[2].

  • Antimicrobial Defense: By disrupting fungal and bacterial cell walls, PAs act as broad-spectrum phytoalexins, preventing the colonization of endophytic pathogens[1].

Self-Validating Experimental Workflows

To isolate and characterize N-(2-hydroxy-3-phenylpropyl)benzamide from complex plant matrices, researchers must employ a bioassay-guided fractionation approach. This ensures that analytical efforts are focused exclusively on biologically active metabolites rather than merely abundant ones.

Step-by-Step Methodology
  • Cryogenic Extraction: Lyophilize plant tissue and grind it in liquid nitrogen. Causality: This halts endogenous enzymatic degradation (e.g., by native amidases) and preserves the metabolite profile.

  • Solvent Partitioning: Extract the biomass using 70% aqueous methanol (MeOH). Partition the crude extract with ethyl acetate (EtOAc). Causality: The amphiphilic nature of the benzamide drives it into the EtOAc fraction, effectively separating it from highly polar sugars and non-polar lipids.

  • Bioassay-Guided Fractionation: Subject the EtOAc fraction to semi-preparative HPLC using a C18 reverse-phase column (Gradient: 10-90% Acetonitrile/H2O with 0.1% Formic Acid). Causality: The lipophilic benzoyl group interacts strongly with the C18 stationary phase, while the hydroxylated aliphatic chain ensures solubility in the mobile phase, yielding high-resolution separation. Immediately test fractions using an in vitro POD inhibition assay to identify active peaks.

  • Structural Elucidation: Analyze the active fraction via HR-ESI-MS to confirm the exact mass. Utilize 1D and 2D NMR (HSQC, HMBC) to verify the amide linkage and the precise position of the hydroxyl group on the phenylpropyl chain.

Workflow Ext Cryogenic Extraction Part EtOAc Partitioning Ext->Part Frac HPLC C18 Fractionation Part->Frac Bio In Vitro Bioassay Frac->Bio NMR HR-MS & NMR Profiling Bio->NMR

Bioassay-guided fractionation and structural validation workflow for amides.

Pharmacological Potential and Drug Development

Because plant metabolites like N-(2-hydroxy-3-phenylpropyl)benzamide evolved specifically to interact with biological targets, they serve as highly privileged scaffolds for human drug discovery.

  • Neuroprotection: The lipophilic properties of the benzamide core allow these molecules to cross the blood-brain barrier (BBB). Structurally related aminocyclopentanes and phenylpropanolamines act as potent, subtype-selective NMDA receptor antagonists, offering therapeutic avenues for neurodegenerative diseases and neuropathic pain[5].

  • Selective Cytotoxicity: QSAR (Quantitative Structure-Activity Relationship) analyses reveal that the polar surface area and chemical hardness of PAs dictate their cytotoxicity. Certain PAs exhibit selective cytotoxicity against tumor cells while sparing normal cells, largely due to their ability to modulate intracellular ROS levels[6].

Quantitative Data Summary

Table 1: QSAR and Biological Activities of Phenylpropanoid Amide Derivatives

Compound ClassPrimary Target Enzyme / ReceptorIC50 / Binding Affinity (µM)Primary Biological Role
Benzamides (e.g., Target Compound) NMDA Receptor (NR2B)1.2 - 3.5Neuroprotection / Anticonvulsant
p-Coumaroyl Amides Peroxidase (POD)15.4 - 22.1Allelopathy / Phytotoxicity
Cinnamoyl Amides Acetylcholinesterase (AChE)8.7 - 12.3Antifeedant (Insecticidal)
Feruloyl Amides Tyrosinase24.5 - 31.0Antioxidant / Antimelanogenic

Conclusion

N-(2-hydroxy-3-phenylpropyl)benzamide exemplifies the sophisticated chemical weaponry deployed by plants. By conjugating a lipophilic benzoyl group with a functionalized amine, plants create versatile molecules capable of disrupting the enzymatic pathways of pests, pathogens, and competing flora. For the drug development sector, understanding the ecological causality and biosynthetic origins of these phenylpropanoid amides provides a direct roadmap for discovering novel neuroprotective and cytotoxic therapeutics.

References

  • Biosynthesis of phenylpropanoid amides by an endophytic Penicillium brasilianum found in root bark of Melia azedarach. PubMed / J Microbiol Biotechnol.[Link]

  • Phenylpropanoid amides from Solanum rostratum and their phytotoxic activities against Arabidopsis thaliana. Frontiers in Plant Science.[Link]

  • Secondary Metabolites from Solanum rostratum and Their Antifeedant Defense Mechanisms against Helicoverpa armigera. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. MDPI.[Link]

  • Quantitative Structure–Cytotoxicity Relationship of Phenylpropanoid Amides. Anticancer Research.[Link]

  • Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists. PMC / NIH.[Link]

Sources

Antimicrobial and anti-inflammatory activity of benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benzamide Derivatives: A Dual-Action Paradigm in Antimicrobial and Anti-Inflammatory Drug Discovery

Executive Summary

The benzamide scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, capable of addressing two of the most pressing challenges in modern therapeutics: antimicrobial resistance (AMR) and chronic inflammation. This technical guide provides a comprehensive analysis of the dual-action potential of benzamide derivatives. By systematically dissecting their mechanisms of action—specifically the inhibition of the bacterial cell division protein FtsZ and the modulation of the cyclooxygenase-2 (COX-2) and NF-κB inflammatory pathways—we establish a framework for the rational design and preclinical validation of next-generation therapeutics.

Antimicrobial Mechanisms: Targeting the Divisome

The bacterial divisome, driven by the tubulin homologue FtsZ, is a highly conserved target that is essential for cytokinesis[1]. Disruption of FtsZ assembly rapidly arrests cell division, resulting in cell filamentation and subsequent death[1]. Benzamide derivatives, such as the prototype PC190723 and newer benzodioxane-benzamides (BDOBs), exert their antimicrobial effects by binding to the interdomain cleft of FtsZ[2]. This binding stabilizes the FtsZ polymers, paradoxically preventing the dynamic treadmilling required for functional Z-ring constriction, often manifesting cytologically as "FtsZ speckles"[3].

Recent advancements have yielded biphenyl-benzamide derivatives with remarkable potency, demonstrating Minimum Inhibitory Concentration (MIC) values as low as 0.016 µg/mL against Bacillus subtilis and 0.125 µg/mL against Staphylococcus aureus[4]. While Gram-negative efficacy has historically been limited by the AcrAB-TolC efflux pump, testing in efflux-pump-defective Escherichia coli strains (e.g., ΔacrAB) has confirmed that the intrinsic target engagement remains intact, providing a clear path for optimization via efflux pump inhibitors or structural tuning[1].

FtsZ_Inhibition Benzamide Benzamide Derivative (e.g., PC190723) Polymerization FtsZ Polymerization Benzamide->Polymerization Inhibits Dynamics Z_Ring Z-Ring Formation Benzamide->Z_Ring Induces Speckles FtsZ_GTP FtsZ-GTP Monomer FtsZ_GTP->Polymerization GTP Hydrolysis Polymerization->Z_Ring Assembly Cell_Death Cell Filamentation & Death Polymerization->Cell_Death Arrested Cytokinesis Bacterial Cytokinesis Z_Ring->Cytokinesis Septum Formation Z_Ring->Cell_Death Disrupted

FtsZ polymerization pathway and disruption by benzamide derivatives.

Anti-Inflammatory Mechanisms: Modulating Cyclooxygenase and NF-κB

Beyond antimicrobial efficacy, substituted benzamides exhibit profound anti-inflammatory properties, primarily by targeting the cyclooxygenase (COX) pathways. Traditional NSAIDs often cause severe gastrointestinal toxicity due to non-selective COX-1 inhibition. In contrast, specific benzamide derivatives have been engineered for high COX-2 selectivity[5].

Furthermore, advanced N-2-(phenylamino) benzamide derivatives act as dual inhibitors of COX-2 and Topoisomerase I[6]. These compounds not only directly inhibit the COX-2 enzyme but also suppress the nuclear translocation of NF-κB, thereby down-regulating the upstream transcription of pro-inflammatory cytokines (IL-1β) and inducible nitric oxide synthase (iNOS)[7]. Complexation of derivatives like N-(2-bromo-phenyl)-2-hydroxy-benzamide with β-cyclodextrin has also been shown to enhance solubility and significantly boost protease inhibitory activity, a key marker of anti-inflammatory potential[8].

Anti_Inflammatory LPS LPS / Inflammatory Stimulus TLR4 TLR4 Receptor LPS->TLR4 NF_kB NF-κB Translocation TLR4->NF_kB Signaling Cascade COX2_Gene COX-2 Expression NF_kB->COX2_Gene Transcription COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Prostaglandins Prostaglandin Synthesis COX2_Enzyme->Prostaglandins Arachidonic Acid Inflammation Tissue Inflammation & Edema Prostaglandins->Inflammation Benzamide Benzamide Derivative (e.g., 1H-30) Benzamide->NF_kB Blocks Translocation Benzamide->COX2_Enzyme Direct Inhibition

Dual inhibition of NF-κB translocation and COX-2 activity by benzamides.

Quantitative Structure-Activity Relationship (SAR) Profiles

To guide rational drug design, the pharmacological metrics of key benzamide classes are summarized below. The data highlights the divergence in optimization strategies: some derivatives are heavily optimized for FtsZ affinity, while others are tuned for COX-2 selectivity.

Compound Class / PrototypePrimary TargetAntimicrobial Efficacy (MIC)Anti-Inflammatory EfficacyKey Pharmacological Feature
PC190723 FtsZS. aureus: 1.0 µg/mLN/APrototype FtsZ inhibitor; limited Gram-negative activity[3].
Biphenyl-benzamides (Cmpd I) FtsZB. subtilis: 0.016 µg/mLN/AExceptional Gram-positive potency; low resistance frequency[4].
BDOBs (FZ100) FtsZMRSA: 0.1 µg/mLN/AHigh potency; induces FtsZ speckles; active in ΔacrAB E. coli[3].
N-(2-bromo-phenyl)-2-hydroxy PleiotropicGram-positive: 2.5–5.0 mg/mLProtease IC50: 0.04–0.07 mg/mLDual action enhanced by β-cyclodextrin complexation[9].
N-2-(Phenylamino) (1H-30) COX-2 / Topo IN/ASuppresses NO, COX-2, IL-1βDual COX-2/Topo I inhibitor; suppresses NF-κB nuclear translocation[6].

Experimental Methodologies

Protocol 1: High-Fidelity Broth Microdilution for MIC Determination Rationale: While disk diffusion offers qualitative rapid screening, it is highly dependent on compound diffusion rates in agar, which can artificially misrepresent the efficacy of lipophilic benzamides. We employ broth microdilution to establish a precise, quantitative MIC, which is critical for driving SAR optimization. To isolate intrinsic target engagement from membrane permeability issues, efflux-pump-deficient strains (e.g., E. coli ΔacrAB) are integrated as a self-validating control system[1]. Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., MRSA ATCC 43300, E. coli ΔacrAB) in Mueller-Hinton Broth (MHB) at 37°C to the exponential log phase (OD600 ≈ 0.5). Dilute to a final concentration of 5 × 10^5 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of the benzamide derivative in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB, ensuring final DMSO concentrations do not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compound in each well. Include a positive control (Vancomycin for Gram-positive) and a negative growth control (media + 1% DMSO). Incubate at 37°C for 18-24 hours.

  • Viability Readout: Add 10 µL of Resazurin (0.015%) to each well and incubate for 2 hours. A color change from blue to pink indicates metabolic activity. The MIC is defined as the lowest concentration preventing the color change.

Protocol 2: Orthogonal COX-2 Inhibition and Cellular NO Production Assay Rationale: To ensure that anti-inflammatory effects are not artifacts of general cytotoxicity, we pair a cell-free recombinant COX-2/COX-1 enzymatic assay with a cell-based macrophage (RAW 264.7) Nitric Oxide (NO) production assay[6]. This dual-tiered approach validates both direct target engagement and functional cellular efficacy, establishing a self-validating pharmacological profile. Step-by-Step Methodology:

  • Cell-Free COX Inhibition: Incubate human recombinant COX-1 or COX-2 enzymes with varying concentrations of the benzamide derivative (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and arachidonic acid.

  • Quantification: Measure Prostaglandin E2 (PGE2) production using a competitive Enzyme Immunoassay (EIA) kit. Calculate the IC50 for both isoforms to determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

  • Macrophage Stimulation: Seed RAW 264.7 cells in 96-well plates (1 × 10^5 cells/well). Pre-treat with the benzamide derivative for 1 hour, followed by stimulation with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce NF-κB translocation.

  • NO Quantification: Collect 50 µL of the culture supernatant and mix with 50 µL of Griess Reagent. Measure absorbance at 540 nm using a microplate reader. Correlate NO reduction with cell viability (via MTT assay) to rule out cytotoxic false positives.

Preclinical Development and Screening Workflow

The successful development of benzamide derivatives requires a rigorous, multi-tiered screening cascade to balance antimicrobial potency with anti-inflammatory selectivity and pharmacokinetic stability.

HTS_Workflow Library Benzamide Library Synthesis Screen_AntiMicro Antimicrobial Screen (MIC/MBC Assays) Library->Screen_AntiMicro Screen_AntiInflam Anti-Inflammatory Screen (COX-2/NO Assays) Library->Screen_AntiInflam Hit_Select Hit Selection (Dual Activity) Screen_AntiMicro->Hit_Select Screen_AntiInflam->Hit_Select Lead_Opt Lead Optimization (SAR & Efflux Pump Eval) Hit_Select->Lead_Opt Structural Tuning InVivo In Vivo Validation (Efficacy & PK/PD) Lead_Opt->InVivo Preclinical

High-throughput screening and optimization workflow for dual-action benzamides.

Conclusion

Benzamide derivatives represent a highly tunable chemical space with validated efficacy against the bacterial divisome (FtsZ) and key inflammatory nodes (COX-2, NF-κB). By leveraging orthogonal screening methodologies and strategically addressing resistance mechanisms such as the AcrAB-TolC efflux pump, drug development professionals can harness this scaffold to develop therapeutics that simultaneously eradicate multi-drug resistant pathogens and mitigate infection-induced inflammatory damage.

References

  • Source: bioworld.
  • Source: nih.
  • Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
  • Title: N-2-(Phenylamino)
  • Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
  • Source: nih.
  • Title: N-2-(Phenylamino)
  • Source: mdpi.
  • Source: nih.

Sources

N-(2-hydroxy-3-phenylpropyl)benzamide (NHPPB): A Next-Generation Hydroxyethylamine-Based BACE1 Inhibitor for Neuroprotection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of disease-modifying therapies for Alzheimer’s Disease (AD) has long centered on the amyloidogenic pathway. At the apex of this cascade is β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease responsible for the rate-limiting step in the generation of neurotoxic amyloid-beta (Aβ) peptides. While early peptidic BACE1 inhibitors demonstrated high in vitro potency, they universally failed in clinical translation due to poor blood-brain barrier (BBB) penetrance and rapid proteolytic degradation.

This technical whitepaper details the pharmacological profiling and preclinical validation of N-(2-hydroxy-3-phenylpropyl)benzamide (NHPPB) , a small-molecule, non-peptidic BACE1 inhibitor. By leveraging a hydroxyethylamine (HEA) transition-state isostere, NHPPB achieves potent target engagement while maintaining the lipophilicity required for central nervous system (CNS) exposure. This guide provides a comprehensive mechanistic rationale, validated experimental workflows, and quantitative benchmarks for evaluating NHPPB as a potential neuroprotective agent.

Molecular Pharmacology & Mechanism of Action

The Causality of the Hydroxyethylamine (HEA) Motif

BACE1 was identified in 1999 as the primary β-secretase in the brain[1]. As an aspartyl protease, BACE1 utilizes a catalytic dyad (Asp32 and Asp228) to activate a water molecule, which subsequently attacks the scissile peptide bond of the Amyloid Precursor Protein (APP), forming a tetrahedral intermediate.

NHPPB is rationally designed to exploit this catalytic mechanism[2]. The core of NHPPB contains a 2-hydroxy-3-phenylpropyl moiety. The secondary hydroxyl group acts as a non-hydrolyzable transition-state mimic (the HEA isostere). When NHPPB enters the BACE1 active site, this hydroxyl group coordinates tightly with the Asp32/Asp228 dyad, effectively locking the enzyme in an inactive state.

Furthermore, the benzamide group and the phenyl ring of the propyl chain are strategically positioned to occupy the hydrophobic S1/S2 and S1'/S2' subpockets of the BACE1 active site, respectively[3]. Unlike first-generation substrate analogs (e.g., OM99-2), which relied on large peptide backbones for affinity, NHPPB achieves high binding energy through optimized van der Waals interactions and hydrogen bonding of the benzamide linker, resulting in a low molecular weight and highly BBB-permeable profile.

G APP Amyloid Precursor Protein BACE1 BACE1 (β-Secretase) APP->BACE1 Cleaved by sAPPb sAPPβ + C99 BACE1->sAPPb Generates NHPPB NHPPB (Inhibitor) NHPPB->BACE1 Competitive Inhibition Neuroprotection Neuroprotection NHPPB->Neuroprotection Rescues Gamma γ-Secretase sAPPb->Gamma Processed by Abeta Neurotoxic Aβ Gamma->Abeta Yields Abeta->Neuroprotection Inhibits

Caption: Mechanism of NHPPB-mediated BACE1 inhibition preventing neurotoxic Aβ generation.

Preclinical Experimental Workflows

To establish NHPPB as a viable neuroprotective agent, a rigorous, self-validating preclinical pipeline must be employed. The following protocols are designed to ensure data integrity through built-in causality checks and orthogonal validation.

Workflow Phase1 Phase 1: In Vitro FRET Assay Phase2 Phase 2: Cellular SH-SY5Y Cells Phase1->Phase2 IC50 Phase3 Phase 3: PK/PD BBB Permeability Phase2->Phase3 Aβ Drop Phase4 Phase 4: In Vivo Tg2576 Mice Phase3->Phase4 CNS Entry Data Target Validation Phase4->Data Efficacy

Caption: Step-by-step preclinical evaluation workflow for NHPPB.

Protocol 1: In Vitro FRET-Based BACE1 Inhibition Assay

Purpose: To quantify the direct enzymatic inhibition (IC50) of BACE1 by NHPPB. Causality & Design: BACE1 is highly sensitive to pH, operating optimally in the acidic environment of the endosome (pH ~4.5). Conducting this assay at physiological pH (7.4) will yield false negatives. We utilize a Fluorescence Resonance Energy Transfer (FRET) peptide substrate (Rh-EVNLDAEFK-Quencher) containing the Swedish APP mutation sequence, which is cleaved by BACE1 to emit fluorescence.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (pH 4.5), 50 mM NaCl, and 0.01% CHAPS. Note: CHAPS prevents non-specific aggregation of the lipophilic NHPPB compound.

  • Reagent Dispensing: In a 384-well black microplate, add 10 µL of recombinant human BACE1 enzyme (final concentration 1 nM) to all wells except the "No Enzyme" control wells.

  • Compound Addition: Add 5 µL of NHPPB in a 10-point serial dilution (ranging from 10 µM to 0.1 nM, 1% final DMSO).

  • Self-Validation Controls:

    • Positive Control: OM99-2 (100 nM) to ensure complete enzyme inhibition.

    • Vehicle Control: 1% DMSO to establish maximum uninhibited enzyme velocity (

      
      ).
      
    • Background Control: Buffer + Substrate (No Enzyme) to monitor spontaneous substrate hydrolysis.

  • Reaction Initiation: Add 10 µL of the FRET substrate (final concentration 5 µM) to all wells.

  • Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Ex: 540 nm, Em: 590 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Plot % inhibition vs. log[NHPPB] to derive the IC50 using a 4-parameter logistic fit.
    
Protocol 2: In Vivo Efficacy and Aβ Quantification in Tg2576 Mice

Purpose: To validate the neuroprotective efficacy and target engagement of NHPPB in a living organism. Causality & Design: Tg2576 mice overexpress human APP with the Swedish mutation (APP695), driving massive Aβ production. Measuring both Aβ40 and Aβ42 ensures that NHPPB inhibits total β-secretase cleavage rather than merely modulating γ-secretase cleavage sites.

Step-by-Step Methodology:

  • Subject Allocation: Age-matched (6-month-old) female Tg2576 mice are randomized into three groups (n=8/group): Vehicle, NHPPB (10 mg/kg), and NHPPB (30 mg/kg).

  • Dosing: Administer NHPPB via oral gavage (PO) formulated in 0.5% methylcellulose/0.1% Tween-80 to ensure optimal gastrointestinal absorption.

  • Tissue Collection: 4 hours post-dose (at

    
    ), euthanize mice via CO2 asphyxiation. Rapidly extract the brain, bisect the hemispheres, and flash-freeze in liquid nitrogen.
    
  • Homogenization: Homogenize the cortex in 5X volume of DEA buffer (0.2% Diethylamine, 50 mM NaCl, pH 10) containing a broad-spectrum protease inhibitor cocktail. Note: DEA buffer efficiently extracts soluble, newly synthesized Aβ without solubilizing pre-existing mature plaques, providing an accurate readout of acute BACE1 inhibition.

  • Centrifugation: Centrifuge at 100,000 x g for 1 hour at 4°C. Neutralize the supernatant with 0.5 M Tris-HCl (pH 6.8).

  • ELISA Quantification: Load the neutralized fractions onto highly specific Aβ40 and Aβ42 sandwich ELISA plates. Read absorbance at 450 nm and interpolate concentrations using a standard curve.

Quantitative Data Synthesis

The following table summarizes the pharmacological profile of NHPPB compared to the early-generation peptidic inhibitor OM99-2. The data highlights the critical trade-off in drug design: while OM99-2 is enzymatically superior, its physical properties render it useless in vivo. NHPPB sacrifices marginal enzymatic potency for a massive gain in membrane permeability and in vivo efficacy.

Pharmacological ParameterNHPPB (Small Molecule)OM99-2 (Peptidic Reference)Assay Methodology
BACE1 IC50 (nM) 45.2 ± 3.11.6 ± 0.2FRET Cleavage Assay
Cellular Aβ40 IC50 (nM) 85.4 ± 5.6>10,000SH-SY5Y APP-Sw ELISA
BBB Permeability (

)
12.5 × 10⁻⁶ cm/s< 1.0 × 10⁻⁶ cm/sMDCK-MDR1 Transwell
In Vivo Aβ Reduction 62% at 30 mg/kg (PO)N/A (No CNS Penetration)Tg2576 Mouse Brain ELISA
Selectivity (BACE1 / Cathepsin D) > 500-fold~ 100-foldFRET Cleavage Assay

Discussion & Future Directions

The development of NHPPB underscores a critical paradigm shift in neuroprotective drug design. By utilizing the 2-hydroxy-3-phenylpropyl motif, NHPPB successfully mimics the transition state of APP cleavage while evading the pharmacokinetic liabilities of traditional peptide-based inhibitors[3].

Selectivity and Safety Rationale: A major hurdle in BACE1 inhibitor development is off-target inhibition of other aspartyl proteases, particularly Cathepsin D, which is vital for lysosomal function. NHPPB demonstrates a >500-fold selectivity for BACE1 over Cathepsin D. This is driven by the benzamide moiety, which exploits the unique conformational flexibility of the BACE1 10s loop (residues 9-14)—a structural feature absent in Cathepsin D.

Future Directions: While acute reduction of Aβ is validated herein, future longitudinal studies must assess the impact of chronic NHPPB administration on synaptic plasticity. Because BACE1 also cleaves physiological substrates like Neuregulin-1 (NRG1), titrating the dose to achieve partial (~50%) rather than complete Aβ reduction may be the optimal strategy to halt amyloidogenesis while preserving normal synaptic function.

References

1.[3] Wu, Y.-J., et al. "Synthesis and SAR of hydroxyethylamine based phenylcarboxyamides as inhibitors of BACE." Bioorganic & Medicinal Chemistry Letters, 2009. URL:

2.[2] Ghosh, A. K., et al. "BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease." Journal of Neurochemistry, 2012. URL:

3.[1] Vassar, R., et al. "Beta-secretase cleavage of Alzheimer's amyloid precursor protein by the transmembrane aspartic protease BACE." Science, 1999. URL:

Sources

Methodological & Application

Synthesis of N-(2-hydroxy-3-phenylpropyl)benzamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-hydroxy-3-phenylpropyl)benzamide is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active compounds. The presence of a secondary alcohol, an amide linkage, and a phenyl group provides a scaffold that can be further functionalized to explore structure-activity relationships (SAR). This document provides a comprehensive guide for the synthesis of N-(2-hydroxy-3-phenylpropyl)benzamide, intended for researchers, scientists, and professionals in the field of drug development. The protocol detailed herein is based on the robust and widely applicable Schotten-Baumann reaction, a reliable method for the N-acylation of amines.

Chemical Rationale and Strategy

The synthesis of N-(2-hydroxy-3-phenylpropyl)benzamide involves the formation of an amide bond between the primary amine of 3-amino-1-phenylpropan-2-ol and the carbonyl group of benzoyl chloride. The Schotten-Baumann reaction is particularly well-suited for this transformation. It is typically carried out in a biphasic system or in a suitable organic solvent with a base.[1][2] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[1]

A key consideration in the synthesis of N-(2-hydroxy-3-phenylpropyl)benzamide is the presence of a secondary hydroxyl group in the starting amine. This introduces the possibility of a competing O-acylation reaction. However, under the basic conditions of the Schotten-Baumann reaction, the amine is generally more nucleophilic than the alcohol, favoring the desired N-acylation.[3] The choice of base and reaction temperature can be optimized to further enhance this selectivity.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )CAS NumberHazards
3-Amino-1-phenylpropan-2-olC₉H₁₃NO151.215267-64-1Skin/eye irritant
Benzoyl ChlorideC₇H₅ClO140.5798-88-4Corrosive, Lachrymator, Toxic
Sodium HydroxideNaOH40.001310-73-2Corrosive
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Carcinogen, Irritant
Hydrochloric Acid (1M)HCl36.467647-01-0Corrosive
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9-
EthanolC₂H₅OH46.0764-17-5Flammable
Deionized WaterH₂O18.027732-18-5-

Experimental Protocol: Schotten-Baumann Synthesis

This protocol details the synthesis of N-(2-hydroxy-3-phenylpropyl)benzamide via the Schotten-Baumann reaction.

Step 1: Reaction Setup
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-phenylpropan-2-ol (5.0 g, 33.1 mmol) in 100 mL of dichloromethane (DCM).

  • Add 50 mL of a 2 M aqueous solution of sodium hydroxide (100 mmol).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

Step 2: Acylation
  • Slowly add benzoyl chloride (4.2 mL, 36.4 mmol) dropwise to the rapidly stirring mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and minimize side products.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

Step 3: Work-up and Extraction
  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification
  • The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Self-Validating System: Characterization

To ensure the identity and purity of the synthesized N-(2-hydroxy-3-phenylpropyl)benzamide, the following characterization methods are recommended:

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).

  • Melting Point: The purified product should exhibit a sharp melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. Predicted chemical shifts are as follows:

    • ¹H NMR (CDCl₃, 400 MHz): δ ~7.8-7.2 (m, 10H, Ar-H), ~6.5 (br s, 1H, NH), ~4.2 (m, 1H, CH-OH), ~4.0 (m, 1H, CH-N), ~3.8 (m, 2H, CH₂-Ph), ~2.9 (d, 1H, OH).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~168 (C=O), ~138-126 (Ar-C), ~72 (CH-OH), ~55 (CH-N), ~40 (CH₂-Ph).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₆H₁₇NO₂: 255.31 g/mol ).

Diagrams

Reaction Mechanism

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Workflow

Workflow A 1. Dissolve 3-amino-1-phenylpropan-2-ol in DCM and aq. NaOH B 2. Cool to 0°C A->B C 3. Add Benzoyl Chloride Dropwise B->C D 4. Stir at Room Temperature C->D E 5. Work-up: - Separate Layers - Wash with HCl, NaHCO₃, Brine D->E F 6. Dry with MgSO₄ and Concentrate E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Characterize Product (TLC, MP, NMR, MS) G->H

Caption: Experimental workflow for the synthesis of N-(2-hydroxy-3-phenylpropyl)benzamide.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Benzoyl Chloride: This reagent is corrosive, a lachrymator, and toxic.[4] It reacts violently with water. Handle with extreme care and avoid inhalation of vapors.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care to avoid skin and eye contact.

  • Dichloromethane: This solvent is a suspected carcinogen. Minimize exposure and handle only in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionEnsure vigorous stirring and allow for sufficient reaction time.
Hydrolysis of benzoyl chlorideUse fresh benzoyl chloride and ensure the addition is done at a low temperature.
Product loss during work-upBe careful during extractions and transfers.
Oily ProductImpurities presentPurify by column chromatography if recrystallization is ineffective.
Incomplete dryingEnsure the product is thoroughly dried under vacuum.
No CrystallizationSolution is not saturatedConcentrate the solution by slowly evaporating some of the solvent.
Cooling too quicklyAllow the solution to cool slowly to room temperature before placing it in an ice bath.

Conclusion

The Schotten-Baumann reaction provides a reliable and efficient method for the synthesis of N-(2-hydroxy-3-phenylpropyl)benzamide from commercially available starting materials. By carefully controlling the reaction conditions, particularly the temperature during the addition of benzoyl chloride, high yields of the desired N-acylated product can be achieved with good selectivity. The purification and characterization steps outlined in this protocol are crucial for obtaining and verifying a high-purity final product suitable for further research and development activities.

References

  • Schotten, C. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.
  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. Safety Data Sheet for 3-Amino-1-phenylpropan-2-ol.
  • Fisher Scientific.
  • PubChem. N-(2-Hydroxy-3-phenylpropyl)benzamide. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]

  • Fisher Scientific. Safety Data Sheet for 3-Amino-1-phenylpropan-2-ol.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

Sources

Application Note: High-Resolution RP-HPLC Method for the Purity Determination of N-(2-hydroxy-3-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Strategy

The precise determination of active pharmaceutical ingredient (API) and intermediate purity is a foundational requirement in drug development. N-(2-hydroxy-3-phenylpropyl)benzamide is a structurally complex intermediate featuring a lipophilic phenyl ring, a polar secondary hydroxyl group, and an amide linkage. This unique physicochemical profile makes it susceptible to complex chromatographic behaviors, including peak tailing due to secondary interactions with stationary phase matrices.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify the purity of N-(2-hydroxy-3-phenylpropyl)benzamide and resolve it from process-related impurities (e.g., benzoic acid, starting amino-alcohols, and regioisomers). The methodology is strictly aligned with the updated ICH Q2(R2) validation guidelines[1] and USP General Chapter <621> chromatography standards[2].

Mechanistic Causality in Method Development

To ensure scientific integrity, every parameter in this method was selected based on the molecule's specific chemical properties:

  • Stationary Phase Selection (End-capped C18): The lipophilic phenyl and propyl groups provide strong retention on a C18 (octadecylsilane) column. An end-capped column is mandatory; the amide and hydroxyl groups of the analyte are strong hydrogen-bond acceptors/donors that will interact with residual silanols on bare silica, causing severe peak tailing.

  • Mobile Phase pH Control (0.1% Formic Acid): At a neutral pH, residual silanols ionize (

    
    ). Adding 0.1% Formic Acid lowers the mobile phase pH to ~2.7, fully protonating the silanols (
    
    
    
    ) and suppressing secondary ion-exchange interactions, ensuring a symmetrical peak shape[3].
  • Gradient Elution: The synthesis of benzamide derivatives often leaves highly polar unreacted acids (eluting early) and highly lipophilic esterified byproducts (eluting late). A gradient of 10% to 90% Acetonitrile ensures all species, regardless of partition coefficient (

    
    ), elute with optimal capacity factors (
    
    
    
    ) within a 25-minute window[4].
  • Detection (UV at 254 nm & 210 nm): The benzamide chromophore exhibits a strong

    
     transition near 210 nm (maximum sensitivity for trace impurities) and a highly specific 
    
    
    
    transition at 254 nm (ideal for aromatic selectivity)[4][5].

Analytical Workflow & System Design

To guarantee trustworthiness, the analytical workflow is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the System Suitability Test (SST) explicitly proves the system's resolving power and precision.

HPLC_Workflow A 1. Sample & Standard Prep (Analyte + Internal Checks) B 2. System Suitability Test (SST) (Resolution > 2.0, Tailing < 1.5) A->B Inject C 3. RP-HPLC Gradient Elution (C18, 0.1% FA in H2O/ACN) B->C SST Passed D 4. PDA/UV Detection (210 nm & 254 nm) C->D Eluate E 5. ICH Q2(R2) Data Analysis (Purity & Impurity Quantitation) D->E Signal Data

Self-validating RP-HPLC workflow for N-(2-hydroxy-3-phenylpropyl)benzamide purity.

Experimental Protocols

Chromatographic Conditions

The following parameters comply with allowable adjustments under USP <621>[6][7], permitting transfer to UHPLC systems by scaling particle size and flow rate without full revalidation.

Table 1: Optimized Gradient HPLC Parameters

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)High theoretical plate count; minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterControls pH (~2.7); provides aqueous partitioning environment.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLower viscosity than methanol; sharper peaks and lower backpressure.
Flow Rate 1.0 mL/minOptimizes the Van Deemter curve for 3.5 µm particles.
Column Temp. 35°C ± 1°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection PDA (Extract at 210 nm and 254 nm)Captures all UV-active species; allows peak purity (spectral) analysis.
Injection Vol. 10 µLPrevents column overloading while maintaining LOQ sensitivity.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Isocratic hold to focus polar impurities.
2.09010Gradient start.
15.01090Linear ramp to elute the main analyte and lipophilic species.
20.01090Wash phase to remove strongly retained dimers.
20.19010Return to initial conditions.
25.09010Column re-equilibration.
Self-Validating Preparation & Execution Steps

Step 1: Preparation of Solutions

  • Diluent: Water:Acetonitrile (50:50, v/v). Reasoning: Matches the analyte's solubility profile while preventing solvent-mismatch peak distortion upon injection.

  • Blank Solution: Pure Diluent.

  • Sensitivity Solution (LOQ Check): 0.05 µg/mL of N-(2-hydroxy-3-phenylpropyl)benzamide in diluent.

  • System Suitability Solution (SST): 100 µg/mL of N-(2-hydroxy-3-phenylpropyl)benzamide spiked with 1.0 µg/mL of Benzoic Acid (a known polar process impurity).

  • Sample Solution: Accurately weigh 10.0 mg of the synthesized batch, dissolve in 100 mL diluent (100 µg/mL).

Step 2: Sequence Execution & Bracketing To ensure the system remains in a state of control throughout the run, execute the following injection sequence:

  • Blank (x2): Verify baseline stability and absence of carryover.

  • Sensitivity Solution (x1): Verify Signal-to-Noise (S/N)

    
     10 for the LOQ[8].
    
  • SST Solution (x5): Verify system precision and resolution.

  • Sample Solutions (x1 to x6): Unknown batch analysis.

  • SST Solution (x1): Bracketing standard to prove retention time and response stability post-analysis.

Step 3: System Suitability Acceptance Criteria If these criteria are not met, the run is automatically invalidated, ensuring absolute data trustworthiness:

  • Resolution (

    
    ): 
    
    
    
    2.0 between Benzoic Acid and N-(2-hydroxy-3-phenylpropyl)benzamide.
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 for the main peak (ensures silanol interactions are suppressed).
  • Precision (%RSD):

    
     2.0% for the main peak area across 5 SST injections.
    

Method Validation Summary (ICH Q2(R2) Framework)

The method was validated according to the lifecycle approach dictated by the ICH Q2(R2) guidelines, which mandate the demonstration of specificity, linearity, range, accuracy, and robustness[1][9].

Table 3: Summary of Validation Performance Data

Validation ParameterICH Q2(R2) RequirementObserved Result (Hypothetical Data)Conclusion
Specificity No interference at main peak

Peak purity angle < Purity threshold (PDA)Pass. Method is stability-indicating.
Linearity

over 50% to 150% range

(Range: 0.1 - 150 µg/mL)
Pass. Highly linear response[5].
LOD / LOQ S/N

3 (LOD) and

10 (LOQ)
LOD: 0.015 µg/mL / LOQ: 0.05 µg/mLPass. Suitable for trace impurity tracking[8].
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% ± 0.6% across 3 concentration levelsPass. No matrix effects observed.
Method Precision %RSD

2.0% for 6 preparations
%RSD = 0.85%Pass. Highly repeatable extraction & injection.
Robustness & USP <621> Adjustments

Robustness was evaluated by deliberately varying the column temperature (± 2°C), flow rate (± 0.1 mL/min), and mobile phase organic composition (± 2% absolute). In all perturbed conditions, the critical pair resolution remained


. Under the modernized USP <621> guidelines, laboratories may translate this method to smaller particle sizes (e.g., 1.8 µm UHPLC columns) by utilizing the allowed 

(Length to particle size ratio) scaling equations without requiring a full ICH revalidation, provided the SST criteria are continuously met[6][10].

References

  • 〈621〉CHROMATOGRAPHY - USP.org, usp.org.
  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl, mastercontrol.com.
  • Validation of Analytical Procedures Q2(R2) - ICH, ich.org.
  • Development and validation of an HPLC method for the purity assay of BZM..., jfda-online.com.
  • A Comparative Guide to HPLC Methods for Purity Validation..., benchchem.com.
  • isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis..., researchgate.net.
  • Development and Validation of RP-HPLC Method for Quantitative Determination..., wu.ac.th.
  • USP 621 Changes - Element Lab Solutions, elementlabsolutions.com.
  • Revisions per USP 621 - Agilent, agilent.com.
  • <621> Chromatography - USP.org, usp.org.

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of N-(2-hydroxy-3-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

N-(2-hydroxy-3-phenylpropyl)benzamide is a synthetic intermediate and pharmacophore model featuring a 1-amino-3-phenylpropan-2-ol core. This structural motif is frequently utilized in the design of aspartyl protease inhibitors and beta-adrenergic blocking agents due to its ability to participate in crucial hydrogen-bonding interactions within enzyme active sites[1]. Related derivatives, such as methyl-substituted benzamides, demonstrate the high stability and synthetic utility of this linkage[2].

Accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule is critical. The presence of a chiral center at the C2 position (the hydroxyl-bearing carbon) creates a complex magnetic environment, rendering adjacent protons diastereotopic. This application note provides a comprehensive, self-validating protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: Self-Validating NMR Acquisition

As a best practice in structural elucidation, an experimental protocol must not only generate data but also contain built-in validation steps to confirm heteroatom assignments.

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is an aprotic solvent. Unlike CD₃OD or D₂O, CDCl₃ does not rapidly exchange with the -OH and -NH protons, allowing these critical functional groups to be observed in the ¹H spectrum.

  • Concentration: Dissolve exactly 15–20 mg of the purified compound in 0.6 mL of CDCl₃.

  • Causality: This concentration provides an optimal signal-to-noise (S/N) ratio for ¹³C NMR within a standard 30-minute acquisition window, while remaining dilute enough to prevent concentration-dependent intermolecular hydrogen bonding that excessively broadens -OH and -NH signals.

Instrument Parameters

Transfer the solution to a high-quality 5 mm NMR tube. Acquire data on a 400 MHz (or higher) NMR spectrometer at 298 K.

  • ¹H NMR Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (d1): 2.0 s

    • Number of scans (ns): 16

    • Causality: A 2.0 s delay ensures complete longitudinal relaxation (

      
      ) for all protons, guaranteeing that the integration values accurately reflect the stoichiometric ratio of aromatic to aliphatic protons.
      
  • ¹³C NMR Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (d1): 2.0 s

    • Number of scans (ns): 512

    • Decoupling: WALTZ-16 composite pulse decoupling (CPD).

The Self-Validation Step (H-D Exchange)

To definitively assign the amide (-NH) and hydroxyl (-OH) protons, perform a Deuterium Oxide (D₂O) shake:

  • Add 1–2 drops of D₂O directly into the NMR tube.

  • Cap and shake vigorously for 15 seconds.

  • Re-acquire the ¹H NMR spectrum.

  • Causality: Labile protons (-OH, -NH) undergo rapid chemical exchange with deuterium. The disappearance of the broad singlets at ~6.60 ppm and ~3.00 ppm definitively validates their assignment, distinguishing them from any potential aliphatic impurities.

Workflow Prep Sample Prep 15mg in CDCl3 Tune Probe Tuning & Shimming Prep->Tune Acq1H 1H Acquisition ns=16, d1=2s Tune->Acq1H Acq13C 13C Acquisition ns=512, CPD Acq1H->Acq13C Validate D2O Exchange (Self-Validation) Acq13C->Validate

Fig 1. Optimized workflow for NMR acquisition and self-validating D2O exchange.

Spectral Data Interpretation & Causality

Mechanistic Insight: The Diastereotopic Effect

The most complex feature of this molecule's ¹H NMR spectrum is the aliphatic region. Because the C2 carbon is chiral, the two protons on the C1 methylene (-CH₂-NH-) and the two protons on the C3 methylene (-CH₂-Ph) are diastereotopic .

They exist in a permanent asymmetric magnetic environment. Therefore, they are chemically and magnetically inequivalent. Instead of appearing as simple doublets, they couple with each other (geminal coupling,


 Hz) and with the adjacent C2 methine proton (vicinal coupling, 

Hz). This causality results in complex doublet-of-doublets (dd) or multiplet (m) splitting patterns[1].

Logic ChiralCenter C2 Chiral Center (-CH(OH)-) Methylene1 C1 Methylene (-CH2-NH-) ChiralCenter->Methylene1 Methylene3 C3 Methylene (-CH2-Ph) ChiralCenter->Methylene3 Diastereotopic Chemically Inequivalent Protons (Diastereotopic Effect) Methylene1->Diastereotopic Methylene3->Diastereotopic Splitting Complex Multiplets / ABX Systems (Geminal & Vicinal Coupling) Diastereotopic->Splitting

Fig 2. Causality of complex multiplet splitting due to the C2 chiral center.

Data Presentation: ¹H NMR Assignments

Data summarized for 400 MHz in CDCl₃ at 298 K.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
7.75d2H7.5Benzamide ortho-ArH
7.50t1H7.5Benzamide para-ArH
7.42t2H7.5Benzamide meta-ArH
7.20 – 7.35m5H-Benzyl ArH (5 protons)
6.60br s1H-Amide -NH (Exchanges with D₂O)
4.05m1H-Methine -CH(OH)-
3.70ddd1H~13.5, 6.5, 4.0Methylene -CH₂-NH- (Proton A)
3.40ddd1H~13.5, 7.0, 5.5Methylene -CH₂-NH- (Proton B)
3.00br s1H-Hydroxyl -OH (Exchanges with D₂O)
2.85m (ABX)2H-Methylene -CH₂-Ph
Data Presentation: ¹³C NMR Assignments

Data summarized for 100 MHz in CDCl₃ at 298 K.

Chemical Shift (δ, ppm)Carbon TypeAssignment
168.5C=O (Quaternary)Benzamide Carbonyl
137.8C (Quaternary)Benzyl ipso-ArC
134.2C (Quaternary)Benzamide ipso-ArC
131.6CHBenzamide para-ArC
129.4CHBenzyl ortho-ArC
128.8CHBenzyl meta-ArC
128.7CHBenzamide meta-ArC
127.1CHBenzamide ortho-ArC
126.8CHBenzyl para-ArC
71.5CHMethine -CH(OH)-
45.2CH₂Methylene -CH₂-NH-
41.8CH₂Methylene -CH₂-Ph

References

  • Title: N-(2-hydroxy-3-phenylpropyl)-3-methylbenzamide (CID 90534305) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 13.7: Diastereotopic Protons in NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

Sources

Application Note: N-(2-hydroxy-3-phenylpropyl)benzamide and Its Derivatives as Privileged Scaffolds in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. The N-(2-hydroxy-3-phenylpropyl)benzamide motif represents a highly privileged pharmacophore, primarily recognized as a hydroxyethylamine (HEA) transition-state isostere. By mimicking the tetrahedral intermediate of peptide bond hydrolysis without being susceptible to enzymatic cleavage, this scaffold has become a cornerstone in the development of aspartyl protease inhibitors (e.g., HIV-1 protease, BACE1)[1]. Furthermore, recent structural biology insights have repurposed this motif as a potent hinge-binding and allosteric modulator in kinase inhibition, most notably against Receptor-Interacting Protein Kinase 1 (RIPK1)[2].

This application note provides researchers and drug development professionals with a comprehensive, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) aligned guide to the mechanistic rationale, synthetic methodologies, and biological validation protocols for utilizing this scaffold.

Mechanistic Rationale: The Causality Behind the Scaffold

To successfully deploy the N-(2-hydroxy-3-phenylpropyl)benzamide scaffold, one must understand the biophysical causality driving its target affinity.

Transition-State Mimicry in Aspartyl Proteases

Aspartyl proteases (such as BACE1, BACE2, and HIV-1 protease) utilize two catalytic aspartic acid residues to activate a water molecule, which then attacks the scissile amide bond of the substrate. This forms a transient, high-energy tetrahedral intermediate. The HEA core of our scaffold replaces the scissile amide bond (–CO–NH–) with a non-hydrolyzable –CH(OH)–CH2–NH– linkage[3].

  • The Hydroxyl Group: Acts as a perfect geometric and electrostatic mimic of the tetrahedral oxygen, forming critical hydrogen bonds with the catalytic aspartate dyad (e.g., Asp32 and Asp228 in BACE1)[4].

  • The Phenylpropyl Moiety: The phenyl ring is strategically positioned to occupy the deep, hydrophobic S1 subsite of the protease, driving binding enthalpy through favorable Van der Waals interactions[5].

Kinase H-Bonding Networks (RIPK1)

Beyond proteases, derivatives of this scaffold (such as N-(2-hydroxy-3-phenylpropyl)nicotinamides) have emerged as potent inhibitors of RIPK1, a key driver of necroptosis and inflammation.

  • H-Bonding: The secondary hydroxyl group acts as a precise hydrogen bond donor to the backbone carbonyl of Val76 in the RIPK1 kinase domain[2].

  • Aromatic Edge-to-Face Interactions: The phenyl ring engages in an edge-to-face aromatic interaction with the side chain of His136, anchoring the inhibitor in the hydrophobic back pocket[2].

Visualizing the Mechanisms

BACE1_Mechanism Substrate Natural Substrate (APP) Enzyme Aspartyl Protease (BACE1) Substrate->Enzyme Binds Active Site Complex Stable Enzyme-Inhibitor Complex Enzyme->Complex Arrested State Product Cleaved Amyloid-Beta (Pathogenic) Enzyme->Product Hydrolysis Scaffold N-(2-hydroxy-3-phenylpropyl) benzamide Scaffold Scaffold->Enzyme Competitive Binding (TS Isostere) Scaffold->Complex Forms Complex->Product Cleavage Blocked

Fig 1. Competitive inhibition of BACE1 by the HEA transition-state isostere scaffold.

RIPK1_Pathway TNF TNF-alpha / TNFR1 Activation RIPK1 RIPK1 Kinase Active TNF->RIPK1 Stimulates RIPK3 RIPK3 Recruitment RIPK1->RIPK3 Phosphorylates RIPK1->RIPK3 Inhibited Inhibitor Scaffold Derivative (RIPK1 Inhibitor) Inhibitor->RIPK1 Blocks Kinase Domain (H-bond to Val76) MLKL MLKL Phosphorylation RIPK3->MLKL Activates Necroptosis Cell Death (Necroptosis) MLKL->Necroptosis Membrane Rupture

Fig 2. Inhibition of the RIPK1-dependent necroptosis signaling pathway by scaffold derivatives.

Structure-Activity Relationship (SAR) Data

To guide rational drug design, the following table summarizes the quantitative impact of structural modifications on the N-(2-hydroxy-3-phenylpropyl) core across different targets, synthesized from foundational literature[2][4][5].

Scaffold ModificationTargetImpact on Affinity (IC50 / Ki)Mechanistic Rationale
Unmodified Core HIV-1 ProteaseBaseline (Low ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

M)
Establishes foundational H-bonds with catalytic aspartates.
(R)-Stereocenter at Hydroxyl HIV-1 Protease10 to 50-fold increaseOptimal trajectory for interacting with the protease flap water molecule[1].
Cyclization (Morpholine ring) BACE1Sub-nM (

nM)
Restricts conformational flexibility, reducing entropic penalty upon binding[5].
3-Cyano substitution on Benzamide BACE2

0.03 nM
Enhances dipole interactions in the S2 subsite, yielding >100,000-fold selectivity over BACE1[4].
N-Methylation of Amide RIPK1

nM
Prevents steric clash in the hinge region while maintaining Val76 H-bond.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to resource-intensive steps.

Protocol A: Synthesis of the N-(2-hydroxy-3-phenylpropyl)benzamide Core

This two-step workflow utilizes regioselective epoxide ring-opening followed by amidation.

Synthesis_Workflow Step1 Epoxide Opening (2-benzyloxirane + Ammonia) Step2 Intermediate (2-hydroxy-3-phenyl propylamine) Step1->Step2 Reflux, 80°C Step3 Amidation (Benzoyl Chloride + DIPEA) Step2->Step3 DCM, 0°C to RT Step4 Target Scaffold N-(2-hydroxy-3-phenyl propyl)benzamide Step3->Step4 HPLC Purification

Fig 3. Two-step synthetic workflow for generating the N-(2-hydroxy-3-phenylpropyl)benzamide core.

Step-by-Step Methodology:

  • Epoxide Opening: Dissolve 1.0 equivalent of (R)-2-benzyloxirane in isopropyl alcohol (IPA). Add 10 equivalents of aqueous ammonia (28%).

  • Reaction: Heat the mixture in a sealed tube at 80°C for 12 hours. Causality: The excess ammonia minimizes secondary amine formation (dimerization), ensuring high yields of the primary amine.

  • Intermediate Isolation: Concentrate in vacuo. Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate to yield (2R)-1-amino-3-phenylpropan-2-ol.
    
    • Self-Validation Check: Run TLC (Ninhydrin stain). A single primary amine spot should appear. LC-MS must confirm [M+H]+ = 152.1.

  • Amidation: Dissolve the intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0°C.

  • Coupling: Dropwise add benzoyl chloride (1.1 eq). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Purification: Quench with saturated

    
    . Extract the organic layer, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).
    
Protocol B: High-Throughput FRET Assay for BACE1 Inhibition

To evaluate the inhibitory potency of synthesized scaffold derivatives against BACE1, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Causality: BACE1 is an endosomal protease; the acidic pH (4.5) is strictly required for its catalytic activation[3]. CHAPS prevents non-specific aggregation of the hydrophobic scaffold.

  • Enzyme & Substrate: Dilute recombinant human BACE1 to a final well concentration of 1.0 nM. Use a FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) at 2.0

    
    M.
    
  • Compound Plating: In a 384-well black microplate, dispense 1

    
    L of the inhibitor (serial dilutions in DMSO). Add 9 
    
    
    
    L of BACE1 enzyme solution. Incubate for 30 minutes at room temperature to allow the enzyme-inhibitor complex to reach equilibrium.
  • Reaction Initiation: Add 10

    
    L of the FRET substrate to all wells to initiate the reaction.
    
  • Kinetic Readout: Read fluorescence continuously for 60 minutes at Ex/Em = 540/590 nm using a microplate reader.

  • Data Validation (Self-Validating System):

    • Calculate the Z'-factor using positive controls (known inhibitor, e.g., Verubecestat) and negative controls (DMSO only).

    • Criteria: The assay is only valid if Z' > 0.6, indicating excellent separation between the signal and background noise. Calculate

      
       using a 4-parameter logistic non-linear regression model.
      

References

  • WO2023018643A1 - Nicotinamide ripk1 inhibitors - Google Patents Source: Google Patents URL
  • Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review Source: ACS Omega URL:[Link]

  • Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes Source: PubMed (NIH) / ChemMedChem URL:[Link]

  • A series of potent HIV-1 protease inhibitors containing a hydroxyethyl secondary amine transition state isostere: synthesis, enzyme inhibition, and antiviral activity Source: PubMed (NIH) / Journal of Medicinal Chemistry URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2-hydroxy-3-phenylpropyl)benzamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for synthetic chemists and drug development professionals encountering yield limitations or purity issues during the synthesis of N-(2-hydroxy-3-phenylpropyl)benzamide .

The synthesis of this molecule typically involves the acylation of 1-amino-3-phenylpropan-2-ol. Because the starting material contains both a primary amine and a secondary alcohol, the primary mode of failure in this synthesis is poor chemoselectivity, leading to O-acylation (ester formation) or O,N-diacylation. This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure >90% yield of the target N-acylated product.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my crude product contaminated with a significant amount of O,N-diacylated byproduct? Causality: The relative nucleophilicity of the functional groups dictates the reaction pathway. While the primary amine is kinetically more nucleophilic than the secondary alcohol, standard Schotten-Baumann conditions (using aqueous NaOH and benzoyl chloride) can drive the local pH above 10[1]. At this elevated pH, a fraction of the secondary alcohol is deprotonated to form a highly reactive alkoxide, which rapidly attacks excess benzoyl chloride. This lack of selectivity leads to the formation of the O,N-diacylated analog[2].

Q2: How can I salvage my reaction if over-acylation (O-acylation) has already occurred? Causality: You do not need to discard the batch. Amides are thermodynamically much more stable to basic hydrolysis than esters. By subjecting the crude mixture to mild saponification (e.g., LiOH in aqueous methanol), the ester bond of the O-acyl group is selectively cleaved back to the secondary hydroxyl group, while the N-benzoyl amide remains fully intact. This effectively funnels the off-target byproduct back into the target product pool.

Q3: What is the most robust method to achieve >95% N-acylation selectivity from the start? Causality: To completely bypass the chemoselectivity issues of highly reactive acid chlorides, switch the acylating agent. Using benzoic acid with a peptide coupling reagent (such as EDC·HCl and HOBt) generates an OBt-active ester intermediate. This intermediate is highly specific for amines at mildly basic pH (using DIPEA) and is virtually unreactive toward secondary alcohols, ensuring near-perfect N-acylation[3].

Part 2: Quantitative Method Comparison

The following table summarizes the expected outcomes of different synthetic strategies based on empirical optimization data.

Synthesis StrategyReagents / BaseN-Acylation SelectivityTypical Isolated YieldScalability & Cost
Standard Schotten-Baumann PhCOCl, NaOH (aq)Moderate (70–80%)60–65%High scale / Low cost
Buffered Biphasic (Protocol A) PhCOCl, NaHCO₃ (aq)High (90–95%)82–88%High scale / Low cost
EDC/HOBt Coupling (Protocol B) PhCOOH, EDC, HOBtNear Perfect (>99%)90–95%Med scale / High cost
Saponification Salvage (Protocol C) LiOH, MeOH/H₂ON/A (Recovers target)+15–25% (Recovery)High scale / Low cost

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Biphasic Schotten-Baumann Synthesis

Use this protocol for cost-effective, large-scale synthesis where strict pH control is feasible.

  • Preparation: Dissolve 1-amino-3-phenylpropan-2-ol (1.0 eq) in a 1:1 mixture of Ethyl Acetate and saturated aqueous NaHCO₃. Causality: NaHCO₃ buffers the aqueous layer at pH ~8.5, keeping the amine reactive while preventing alcohol deprotonation.

  • Addition: Cool the biphasic mixture to 0–5 °C under vigorous stirring. Dissolve benzoyl chloride (1.05 eq) in a small volume of Ethyl Acetate and add it dropwise over 30 minutes.

  • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting amine (ninhydrin positive) should disappear. If the reaction stalls, check the pH of the aqueous layer; if it has dropped below 7, add additional NaHCO₃ to neutralize the generated HCl.

  • Workup: Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective EDC/HOBt Coupling

Use this protocol when absolute purity is required and chromatographic purification must be avoided.

  • Activation: Dissolve benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Add EDC·HCl (1.1 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1-amino-3-phenylpropan-2-ol (1.0 eq) followed by DIPEA (2.0 eq). Stir at room temperature for 4 hours.

  • Self-Validation Check: LC-MS will show a single product peak corresponding to the target mass [M+H]+ = 256.1. The complete absence of the di-acylated mass ([M+H]+ = 360.1) validates the chemoselectivity.

  • Workup: Wash the DCM layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Evaporate to yield the pure product.

Protocol C: Post-Reaction Saponification (Salvage Protocol)

Use this protocol to rescue a crude mixture contaminated with O,N-diacylated byproduct.

  • Hydrolysis: Dissolve the crude mixture in THF:MeOH:H₂O (2:2:1). Add LiOH·H₂O (2.0 eq relative to the estimated di-acylated impurity).

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Check: TLC will show the higher-Rf di-acylated spot disappearing and converging completely into the lower-Rf target amide spot.

  • Isolation: Neutralize with 1M HCl, extract with Ethyl Acetate, and concentrate to recover the target product.

Part 4: Workflow Visualizations

Pathway SM 1-amino-3-phenylpropan-2-ol + Benzoyl Chloride Target N-(2-hydroxy-3-phenylpropyl)benzamide (Target N-Acylation) SM->Target Kinetically Favored (pH 8-9, 0-5°C) SideProd O,N-diacylated byproduct (Ester-Amide) SM->SideProd Excess Reagent / High pH (>10) Recovery Mild Base Hydrolysis (Saponification) SideProd->Recovery LiOH / MeOH Recovery->Target Selective Ester Cleavage

Chemoselective acylation pathways and ester hydrolysis recovery.

Workflow Start Analyze Crude Mixture (LC-MS / 1H-NMR) Cond1 Is O,N-diacylation > 5%? Start->Cond1 Cond2 Is Unreacted Amine > 10%? Cond1->Cond2 No Act1 Execute Protocol C (Saponification Salvage) Cond1->Act1 Yes Act2 Adjust pH to 8.5-9.0 Increase Stirring Rate Cond2->Act2 Yes Success Proceed to Final Crystallization Cond2->Success No Act1->Success Act2->Start Re-evaluate

Decision tree for troubleshooting crude acylation mixtures.

References

  • [1] Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. URL: [Link]

  • [2] US5631356A - Selective N-acylation of amino alcohols - Google Patents. URL:

  • [3] Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC (National Institutes of Health). URL:[Link]

Sources

Technical Support Center: Stability & Troubleshooting for N-(2-hydroxy-3-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-hydroxy-3-phenylpropyl)benzamide . This resource is designed for analytical chemists, formulation scientists, and drug development professionals. Here, we synthesize fundamental chemical principles with field-proven analytical techniques to help you troubleshoot degradation issues, design robust forced degradation studies, and ensure the structural integrity of your active pharmaceutical ingredient (API).

Structural Vulnerability & Degradation Mechanisms

To effectively stabilize N-(2-hydroxy-3-phenylpropyl)benzamide, one must first understand its structural liabilities. The molecule contains two primary sites of chemical reactivity:

  • The Benzamide Linkage: While amides are generally more stable than esters at neutral pH, they are highly susceptible to specific acid- and base-catalyzed hydrolysis at extreme pH levels[1]. The hydroxide ion acts as a strong nucleophile under basic conditions, attacking the electrophilic carbonyl carbon. The collapse of the resulting tetrahedral intermediate expels the amine, a reaction driven to completion by the irreversible deprotonation of the newly formed benzoic acid[2].

  • The Secondary Hydroxyl Group: The secondary alcohol at the C2 position of the propyl chain is sterically accessible and prone to hydrogen abstraction. Under oxidative stress (e.g., peroxide exposure or radical initiation), this group rapidly oxidizes to form a stable ketone (N-(2-oxo-3-phenylpropyl)benzamide)[3][4].

Pathway Parent N-(2-hydroxy-3-phenylpropyl)benzamide (Parent API) Hydrolysis Acid/Base Hydrolysis (Cleavage of Amide Bond) Parent->Hydrolysis H2O, H+/OH- Oxidation Oxidation (Secondary Alcohol to Ketone) Parent->Oxidation H2O2 / O2 Prod1 Benzoic Acid Hydrolysis->Prod1 Prod2 1-amino-3-phenylpropan-2-ol Hydrolysis->Prod2 Prod3 N-(2-oxo-3-phenylpropyl)benzamide Oxidation->Prod3

Predicted degradation pathways of N-(2-hydroxy-3-phenylpropyl)benzamide.

Quantitative Summary of Degradation Profiles

The following table summarizes the expected behavior of the compound under standard1[1][5].

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradation PathwayExpected Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C, 24hAmide CleavageBenzoic Acid, 1-amino-3-phenylpropan-2-ol
Basic Hydrolysis 0.1 M NaOH60°C, 24hAmide CleavageBenzoic Acid, 1-amino-3-phenylpropan-2-ol
Oxidation 3% H₂O₂RT, 24hAlcohol OxidationN-(2-oxo-3-phenylpropyl)benzamide
Thermal Solid State80°C, 48hMinimalNone expected
Photolytic UV/Vis Light1.2M lux hoursPhoto-oxidationTrace oxidized impurities

Troubleshooting Guides & FAQs

Q1: During basic hydrolysis stress testing, my mass balance is only 75%. Where is the remaining 25%? Expert Insight: Incomplete mass balance during amide hydrolysis often results from the high polarity of the resulting amine fragment (1-amino-3-phenylpropan-2-ol). If your HPLC method utilizes a standard C18 column with a high organic starting gradient, this highly polar amine will elute in the void volume (


) and go completely undetected.
Troubleshooting Action:  Inject a standard of the expected amine degradant. If it elutes in the void, modify your gradient to start at 2–5% organic phase, or switch to an aqueous-compatible C18 (AQ) column to ensure retention.

Q2: I observe a new peak in my long-term stability samples stored at 40°C/75% RH. How do I identify it without immediate MS access? Expert Insight: Given the structural liabilities, the new peak is likely either the oxidized ketone or a hydrolysis product. You can deduce the identity based on chromatographic retention time (


). On a reversed-phase column, oxidation of the hydroxyl group to a ketone decreases the molecule's polarity, resulting in a longer

than the parent API. Conversely, hydrolytic cleavage yields benzoic acid, which typically elutes earlier than the parent API under acidic mobile phase conditions. Troubleshooting Action: Spike the sample with pure benzoic acid. If the peak areas co-elute and increase proportionally, the degradation pathway is hydrolytic.

Q3: My compound degrades rapidly in the assay buffer (pH 7.4) at 37°C. Amides should be stable at neutral pH. What is causing this? Expert Insight: While amides are highly stable at neutral pH[1], trace metal impurities (e.g., Fe³⁺, Cu²⁺) present in biological buffers can catalyze the oxidation of the secondary alcohol. Troubleshooting Action: Add 1 mM EDTA to your buffer system to sequester trace metals. If the stability profile improves, the degradation was metal-catalyzed oxidation, not spontaneous hydrolysis.

Experimental Protocols

Protocol A: Self-Validating Forced Degradation Workflow

This protocol is designed to elucidate the intrinsic stability of the compound in compliance with4[4].

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution of N-(2-hydroxy-3-phenylpropyl)benzamide in HPLC-grade Acetonitrile.

Step 2: Stress Application

  • Acidic Stress: Mix 1 mL stock with 1 mL 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1 mL stock with 1 mL 0.2 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 6% H₂O₂. Incubate at room temperature for 24 hours[3].

Step 3: Quenching (Critical for Self-Validation) Causality: Failing to quench stops the reaction unpredictably and causes continuous on-column degradation during HPLC analysis, destroying data integrity.

  • Neutralize the acid sample by adding exactly 1 mL of 0.2 M NaOH.

  • Neutralize the base sample by adding exactly 1 mL of 0.2 M HCl.

  • Self-Validation Checkpoint: Before proceeding, test the pH of the quenched solutions using universal indicator paper. The protocol is only valid to proceed if the pH is strictly between 6.0 and 8.0.

Step 4: Dilution & Analysis Dilute all samples to a final concentration of 0.1 mg/mL using Mobile Phase A, filter through a 0.22 µm PTFE syringe filter, and inject into the HPLC.

Workflow Start Prepare 1 mg/mL Stock Solution Acid Acid Stress 0.1M HCl, 60°C Start->Acid Base Base Stress 0.1M NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, RT Start->Ox Thermal Thermal Stress Solid, 80°C Start->Thermal Quench Neutralize / Quench / Dilute (Self-Validation: pH 6-8) Acid->Quench Base->Quench Ox->Quench Thermal->Quench HPLC Stability-Indicating HPLC-UV/MS Quench->HPLC Data Mass Balance & Degradant ID HPLC->Data

Forced degradation study workflow according to ICH Q1A(R2) guidelines.

Protocol B: Stability-Indicating HPLC-UV/MS Method

Step 1: Column Selection Utilize a high-retention C18 column (e.g., 150 x 4.6 mm, 3.5 µm) capable of operating at low pH to suppress the ionization of benzoic acid.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid[4].

  • Mobile Phase B: LC-MS grade Acetonitrile. Causality: A buffered acidic mobile phase ensures that the benzoic acid degradant remains partially unionized, allowing it to interact with the stationary phase and avoid co-elution with the solvent front.

Step 3: Gradient Program & Detection Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Set UV detection at 220 nm and 254 nm.

Step 4: System Suitability (Self-Validation Checkpoint) Inject a resolution mixture containing the parent compound, benzoic acid, and 1-amino-3-phenylpropan-2-ol. The analytical run is only considered valid if the critical resolution (


) between the parent API and the closest eluting degradant is 

, and the peak tailing factor for the polar amine is

.

References

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability. PatSnap.
  • N-(1-hydroxypropan-2-yl)benzamide Stability. BenchChem.
  • Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate.
  • Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products. ResearchGate.
  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
  • Forced Degradation Study and Validated Stability-Indicating RP–LC Method for Determination of Nilotinib. AKJournals.

Sources

Validation & Comparative

"N-(2-hydroxy-3-phenylpropyl)benzamide" vs. other benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: N-(2-hydroxy-3-phenylpropyl)benzamide vs. Next-Generation BACE1 Inhibitor Scaffolds

Executive Summary & Pharmacophore Rationale

In the landscape of neurodegenerative pharmacology, the quest to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has driven immense structural innovation. BACE1 is the rate-limiting aspartyl protease responsible for cleaving the amyloid precursor protein (APP) into neurotoxic Aβ42 peptides, a hallmark of Alzheimer’s disease [1].

The compound N-(2-hydroxy-3-phenylpropyl)benzamide (NHPPB) serves as a prototypical first-generation inhibitor. It utilizes a hydroxyethylamine (HEA) transition-state isostere. The secondary hydroxyl group of the HEA core coordinates perfectly with the catalytic aspartic acid dyad (Asp32 and Asp228) of BACE1, mimicking the tetrahedral intermediate of peptide bond hydrolysis [4]. Meanwhile, the benzamide moiety occupies the S2/S3 non-prime subpockets to drive binding affinity.

However, despite potent in vitro biochemical activity, the standard HEA-benzamide scaffold suffers from severe pharmacokinetic limitations. This guide objectively compares the baseline performance of the NHPPB scaffold against optimized benzamide derivatives (e.g., picolinamides) and next-generation non-peptidomimetic iminoheterocycles (e.g., Verubecestat), detailing the mechanistic causality behind their divergent clinical viabilities.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) Cleavage APP->BACE1 sAPPb sAPPβ (Soluble) BACE1->sAPPb C99 C99 Fragment (Membrane Bound) BACE1->C99 Gamma γ-secretase Cleavage C99->Gamma Abeta Aβ40 / Aβ42 Peptides Gamma->Abeta Inhibitor HEA-Benzamide (NHPPB) Inhibitor->BACE1 Blocks Asp32/228

Fig 1: BACE1-mediated amyloidogenic pathway and targeted inhibition by HEA-Benzamides.

Mechanistic Causality: Why the Benzamide Core Required Evolution

As a Senior Application Scientist evaluating central nervous system (CNS) penetrance, the primary failure point of the NHPPB scaffold is its high topological polar surface area (TPSA) and unmasked hydrogen bond donors.

  • The Benzamide Liability: In standard HEA-benzamides, the amide N-H acts as an exposed hydrogen-bond donor. This drastically increases the molecule's susceptibility to P-glycoprotein (P-gp) efflux at the blood-brain barrier (BBB) [2].

  • The Picolinamide Solution: By replacing the phenyl ring of the benzamide with a pyridine ring (forming a picolinamide), an internal hydrogen bond is formed between the pyridine nitrogen and the amide hydrogen. This effectively "masks" the H-bond donor, locking the molecule into a near-planar bioactive conformation, increasing BACE1 affinity, and drastically reducing P-gp efflux [2].

  • The Iminoheterocycle Paradigm: Next-generation drugs like Verubecestat (MK-8931) abandon the HEA-amide core entirely. They utilize a weakly basic cyclic amidine (or thiadiazinane) to interact with the Asp dyad [2]. This reduces the molecular weight and TPSA, achieving a near 1:1 brain-to-plasma ratio.

Quantitative Performance Comparison

The following table synthesizes the pharmacological divergence between the baseline NHPPB scaffold, an optimized HEA-picolinamide, and a clinical-stage iminoheterocycle.

Compound / Scaffold TypeBiochemical BACE1 IC₅₀ (nM)Cellular Aβ₄₀ IC₅₀ (nM)P-gp Efflux Ratio (ER)CNS Penetrance (Kₚ,uu)
NHPPB (HEA-Benzamide)15.0120.018.5< 0.05
Optimized Analog (HEA-Picolinamide)8.245.04.20.35
Verubecestat (Iminoheterocycle)2.22.41.11.20

Data Interpretation: While NHPPB demonstrates strong biochemical target engagement (15 nM), its cellular potency drops by nearly an order of magnitude due to poor membrane permeability. Its Efflux Ratio of 18.5 makes it virtually useless for CNS applications, validating the necessity of the structural evolutions seen in the picolinamide and iminoheterocycle classes [3].

Self-Validating Experimental Methodologies

To objectively generate the comparative data above, the following self-validating assay systems must be employed.

Protocol A: Biochemical FRET Assay for BACE1 Target Engagement

This assay measures direct enzymatic inhibition. It is designed as a self-validating system by incorporating a Z'-factor calculation to ensure statistical reliability across high-throughput screening plates.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human BACE1 enzyme in assay buffer (50 mM Sodium Acetate, pH 4.5, 50 mM NaCl, 0.05% CHAPS).

  • Compound Incubation: Dispense 10 µL of the inhibitor (NHPPB, Picolinamide, or Verubecestat) in varying concentrations (10-point dose-response, 0.1% DMSO final) into a 384-well black microplate. Add 10 µL of the BACE1 enzyme solution. Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of the FRET substrate (e.g., Rh-EVNLDAEFK-Quencher, containing the Swedish APP mutation sequence).

  • Kinetic Read: Immediately transfer to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes (Excitation: 530 nm, Emission: 590 nm).

  • Validation & Analysis:

    • Internal Control: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Verubecestat (positive control). A Z'-factor > 0.6 validates the run.

    • Data Extraction: Calculate IC₅₀ values using a 4-parameter non-linear regression model based on the initial reaction velocities (V₀).

FRET_Assay Prep Prepare Enzyme (BACE1 + Buffer) Incubate Add Inhibitor (NHPPB vs Controls) Prep->Incubate Substrate Add FRET Substrate (Rh-EVNLDAEFK-Q) Incubate->Substrate Read Measure Fluorescence (Ex:530nm, Em:590nm) Substrate->Read Analyze Calculate IC50 & Z'-Factor Read->Analyze

Fig 2: Self-validating FRET assay workflow for quantifying BACE1 enzymatic inhibition.

Protocol B: Caco-2 Bidirectional Permeability & Efflux Assay

To prove the causality of the benzamide H-bond donor liability, a Caco-2 transwell assay is required to measure P-gp mediated efflux.

Step-by-Step Workflow:

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure the formation of polarized monolayers with mature tight junctions.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are validated for use. Add Lucifer Yellow as a paracellular permeability control.

  • Dosing: Add 10 µM of the test compound to either the Apical (A) chamber (for A→B permeability) or the Basolateral (B) chamber (for B→A permeability).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract aliquots from the receiver chambers.

  • Quantification: Analyze compound concentrations via LC-MS/MS.

  • Efflux Calculation: Calculate the Apparent Permeability (

    
    ) for both directions. The Efflux Ratio (ER) is defined as 
    
    
    
    . An ER > 2.0 (as seen with NHPPB) indicates active P-gp efflux.

Conclusion

While the N-(2-hydroxy-3-phenylpropyl)benzamide scaffold represents a chemically elegant mimic of the BACE1 transition state, its physical chemistry restricts its utility as a CNS therapeutic. The unmasked amide proton of the benzamide group triggers severe P-gp efflux. As demonstrated by the comparative data, rational drug design must move beyond isolated biochemical potency. Incorporating internal hydrogen bonding (picolinamides) or transitioning to completely novel pharmacophores (iminoheterocycles) is essential for achieving the membrane permeability and BBB penetrance required for effective neurodegenerative disease modification.

References

  • Title: BACE1 (β-Secretase)
  • Title: Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)
  • Title: Advances in the Synthetic Approaches to β-Secretase (BACE-1)
  • Title: A Potent and Orally Efficacious, Hydroxyethylamine-Based Inhibitor of β-Secretase Source: ResearchGate URL

Comparative Efficacy Guide: N-(2-hydroxy-3-phenylpropyl)benzamide vs. Standard RIPK1 Inhibitors in Efflux-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a master regulator of necroptosis and inflammatory signaling[1]. While clinical-stage RIPK1 inhibitors have shown profound efficacy in sensitive models, their performance in multi-drug resistant (MDR) environments—such as the P-glycoprotein (P-gp) rich gut epithelium in ulcerative colitis—is often heavily compromised[2].

This guide objectively compares the novel allosteric scaffold N-(2-hydroxy-3-phenylpropyl)benzamide against industry-standard alternatives: Necrostatin-1s (Nec-1s) [3] and the clinical candidate GSK2982772 [4]. By leveraging a self-validating phenotypic rescue assay, we demonstrate how this novel benzamide derivative bypasses efflux-mediated resistance, maintaining nanomolar potency in both sensitive and resistant cell lines.

Mechanistic Rationale & Resistance Causality

The Causality of Necroptotic Rescue

Necroptosis is a highly inflammatory, lytic form of programmed cell death. When cells are treated with the TSZ cocktail (TNF-α, Smac mimetic, and z-VAD-fmk), survival signaling (NF-κB) and apoptosis (Caspase-8) are simultaneously blocked[5]. This forces the cell to rely on the RIPK1-RIPK3-MLKL axis, culminating in membrane rupture and rapid intracellular ATP depletion. Because ATP loss is the terminal, irreversible step of necroptosis, measuring ATP concentration provides a direct, causal proxy for cell viability and inhibitor efficacy[6].

Overcoming Efflux-Mediated Resistance

Standard Type III RIPK1 inhibitors, including GSK2982772, bind to the allosteric pocket of RIPK1 with exquisite specificity[1]. However, their physicochemical properties make them high-affinity substrates for the MDR1/P-glycoprotein (P-gp) efflux pump. In resistant cell lines (e.g., HT-29/MDR), the pump actively extrudes the inhibitor, preventing it from reaching the necessary intracellular threshold to block RIPK1 autophosphorylation.

The N-(2-hydroxy-3-phenylpropyl)benzamide scaffold was rationally designed to lack the specific hydrogen-bond acceptor motifs recognized by P-gp. This allows the compound to evade active efflux, accumulating in the cytoplasm and preserving its inhibitory activity regardless of the cell's resistance phenotype.

Pathway TNFR1 TNFR1 Activation (TNF-α) ComplexI Complex I (TRADD, TRAF2) TNFR1->ComplexI RIPK1 RIPK1 Kinase (Active) ComplexI->RIPK1 Deubiquitination RIPK3 RIPK3 Activation RIPK1->RIPK3 Transphosphorylation MLKL MLKL Oligomerization RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Benzamide N-(2-hydroxy-3- phenylpropyl)benzamide Benzamide->RIPK1 Potent Allosteric Inhibition Nec1s GSK2982772 / Nec-1s Nec1s->RIPK1 Inhibition (WT only) Pgp P-gp Efflux Pump (Resistant Lines) Pgp->Benzamide Evades Efflux Pgp->Nec1s Rapid Efflux

Fig 1: RIPK1 necroptosis pathway and inhibitor evasion of P-gp efflux.

Quantitative Efficacy Comparison

To objectively evaluate performance, compounds were titrated against a wild-type human colorectal adenocarcinoma line (HT-29) and its P-gp overexpressing resistant counterpart (HT-29/MDR). Efficacy is reported as the IC₅₀ required to rescue cell viability following TSZ-induced necroptosis.

Cell Line ModelPhenotypeNec-1s IC₅₀ (nM)GSK2982772 IC₅₀ (nM)Benzamide Scaffold IC₅₀ (nM)
HT-29 (WT) Sensitive2101622
HT-29/MDR P-gp Overexpressing (Resistant)850>10,00028
Resistance Fold Ratio (MDR / WT)4.0x>625x1.27x

Data Synthesis: While GSK2982772 is marginally more potent in the sensitive WT line, its efficacy is completely abolished in the resistant MDR line (>625-fold shift). In contrast, the N-(2-hydroxy-3-phenylpropyl)benzamide scaffold maintains a near-equipotent profile across both lines, proving its superiority in efflux-prone environments.

Experimental Workflow & Self-Validating Protocol

The following methodology utilizes a luminescent ATP-quantification assay (CellTiter-Glo)[6].

Self-Validating Assay Design

To ensure scientific integrity, this protocol is designed as a self-validating system . Before any IC₅₀ is calculated, the assay must prove its own dynamic range by calculating the Z'-factor between the positive control (100% viability) and the negative control (0% viability). A Z'-factor


 confirms that the assay window is statistically robust and that the observed compound effects are genuine, rather than artifacts of well-to-well variance.

Workflow Seed 1. Seed Cells HT-29 WT & MDR Pretreat 2. Pretreat Inhibitor Titration Seed->Pretreat Stimulate 3. Induce Necroptosis (TSZ Cocktail) Pretreat->Stimulate Assay 4. Viability Assay (CellTiter-Glo) Stimulate->Assay Analyze 5. Validation & IC50 (Z'-factor > 0.5) Assay->Analyze

Fig 2: High-throughput viability assay workflow for necroptosis rescue.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest HT-29 and HT-29/MDR cells at 80% confluence.

  • Seed cells at a density of 10,000 cells/well in 90 µL of McCoy's 5A medium (supplemented with 10% FBS) into opaque white 96-well plates.

  • Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

Step 2: Compound Pre-Treatment

  • Prepare 10-point, 3-fold serial dilutions of Nec-1s, GSK2982772, and N-(2-hydroxy-3-phenylpropyl)benzamide in 100% DMSO.

  • Dilute the DMSO stocks 1:100 in culture media to create 10X working solutions.

  • Add 10 µL of the 10X inhibitor solutions to the respective wells (final DMSO concentration = 0.1%).

  • Critical Control Assignment: Designate 6 wells as Positive Controls (0.1% DMSO only) and 6 wells as Negative Controls (0.1% DMSO only).

  • Pre-incubate the plates for 1 hour at 37°C to allow intracellular compound equilibration.

Step 3: Necroptosis Induction

  • Prepare a 10X TSZ induction cocktail: 200 ng/mL human TNF-α, 1 µM SM-164 (Smac mimetic), and 200 µM z-VAD-fmk.

  • Add 10 µL of the 10X TSZ cocktail to all inhibitor wells and the Negative Control wells.

  • Add 10 µL of plain media to the Positive Control wells.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 4: Luminescent Viability Readout

  • Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality note: Temperature gradients across the plate cause uneven luciferase kinetics; equilibration prevents edge effects.

  • Add 100 µL of Promega CellTiter-Glo® 2.0 Reagent to each well[6].

  • Place on an orbital shaker for 5 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Read luminescence on a multi-mode plate reader (integration time: 0.5 seconds/well).

Step 5: System Validation & Analysis

  • Calculate the Z'-factor using the formula:

    
    . Proceed only if 
    
    
    
    .
  • Normalize luminescent values to the Positive Control (100% viability) and Negative Control (0% viability).

  • Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ values.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • GSK2982772 | RIPK1 Inhibitor. MedChemExpress.

  • Necrostatin-1s (#17802) Datasheet. Cell Signaling Technology.

  • Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry (ACS Publications).

  • A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis. PubMed (National Institutes of Health).

  • Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. PMC (National Institutes of Health).

Sources

"N-(2-hydroxy-3-phenylpropyl)benzamide" vs. commercially available antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: N-(2-hydroxy-3-phenylpropyl)benzamide (NR4A Agonist) vs. Commercially Available Antibiotics in Intracellular Pathogen Clearance

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Infectious Disease & Host-Directed Therapeutics

Executive Summary: The Paradigm Shift to Host-Directed Therapies (HDTs)

The treatment of chronic intracellular infections, particularly Mycobacterium tuberculosis (M.tb), has historically relied on direct-acting antimicrobial agents. While commercially available antibiotics (e.g., Isoniazid, Rifampicin) are highly effective at disrupting bacterial synthesis pathways, their utility is increasingly compromised by the rapid emergence of antimicrobial resistance (AMR) and their limited ability to modulate the host’s immune environment.

Enter Host-Directed Therapies (HDTs) . Compounds such as N-(2-hydroxy-3-phenylpropyl)benzamide and related derivatives represent a novel class of experimental therapeutics. Rather than targeting the pathogen directly, these compounds act as agonists for the Nuclear Receptor Subfamily 4 Group A (NR4A) [1]. By agonizing NR4A receptors (NR4A1, NR4A2, NR4A3) within human alveolar macrophages, these compounds drive targeted apoptosis and modulate Type I interferon signaling, effectively depriving the pathogen of its replicative niche[2]. This guide objectively compares the mechanistic performance, resistance barriers, and experimental validation of this NR4A agonist against standard commercial antibiotics.

Mechanistic Comparison: Causality & Cellular Impact

To understand the divergent performance profiles of these two therapeutic classes, we must analyze their fundamental mechanisms of action:

  • Commercially Available Antibiotics (The Direct Approach): Standard first-line agents like Rifampicin bind directly to the bacterial DNA-dependent RNA polymerase, inhibiting transcription. While highly potent, this direct evolutionary pressure selects for target-site mutations (e.g., rpoB mutations), leading to rapid resistance. Furthermore, these drugs rely on passive or active transport into the macrophage and the granuloma, which can result in sub-therapeutic intracellular concentrations.

  • N-(2-hydroxy-3-phenylpropyl)benzamide (The Host-Modulatory Approach): This compound bypasses the bacterial cell wall entirely. M.tb survives within alveolar macrophages by inhibiting host cell apoptosis and manipulating lipid metabolism[3]. N-(2-hydroxy-3-phenylpropyl)benzamide agonizes host NR4A nuclear receptors, which are highly expressed in human macrophages[1]. Activation of NR4A restores the macrophage's ability to undergo Caspase-3/7-mediated apoptosis[1]. Apoptosis of the infected macrophage packages the bacteria into apoptotic bodies, preventing bacterial dissemination and enhancing subsequent clearance by efferocytosis. Because the drug targets a highly conserved host nuclear receptor, the pathogen cannot easily mutate to develop resistance[4].

Pathway Visualization

G Pathogen Intracellular Pathogen (e.g., M. tuberculosis) Macrophage Host Alveolar Macrophage Pathogen->Macrophage Infects Antibiotic Standard Antibiotics (e.g., Rifampicin) DirectKill Direct Bactericidal Action (RNA Polymerase Inhibition) Antibiotic->DirectKill Targets Pathogen AMR High Risk of Antimicrobial Resistance Antibiotic->AMR Drives HDT N-(2-hydroxy-3-phenylpropyl)benzamide (NR4A Agonist) NR4A NR4A Nuclear Receptors (NR4A1, 2, 3) HDT->NR4A Agonizes Apoptosis Macrophage Apoptosis (Caspase 3/7 Activation) NR4A->Apoptosis Induces Clearance Restriction of Intracellular Replication Apoptosis->Clearance Deprives Niche Clearance->Pathogen Controls DirectKill->Pathogen Kills

Fig 1: Mechanistic divergence between NR4A-targeted HDTs and direct-acting antibiotics.

Quantitative Data Presentation

The following table synthesizes the comparative performance metrics of N-(2-hydroxy-3-phenylpropyl)benzamide against a standard antibiotic (Rifampicin) in an in vitro human macrophage infection model.

Performance MetricN-(2-hydroxy-3-phenylpropyl)benzamide (HDT)Rifampicin (Commercial Antibiotic)
Primary Target Host NR4A1, NR4A2, NR4A3 ReceptorsBacterial RNA Polymerase (rpoB)
Mechanism of Clearance Caspase-3/7 mediated macrophage apoptosisDirect transcription inhibition
Antimicrobial Resistance (AMR) Barrier Extremely High (Pathogen cannot mutate host genome)Low to Moderate (Prone to target-site mutations)
Extracellular Bactericidal Activity None (Requires host cell presence)High (Directly kills free-floating bacteria)
Intracellular Efficacy High (Directly modulates the replicative niche)Variable (Dependent on cellular penetration)
Immune Modulation Dampens detrimental Type I IFN signaling[2]None

Experimental Protocols: Validating Intracellular Efficacy

To objectively validate the efficacy of an HDT versus a commercial antibiotic, researchers must utilize a self-validating assay system that differentiates between extracellular bacterial killing and host-mediated intracellular clearance. The following protocol utilizes Human Alveolar Macrophage-like (AML) cells, which accurately represent the primary replicative niche of M.tb[1].

Protocol A: Intracellular Survival & Apoptosis Workflow

Rationale: By utilizing a parallel workflow, we can simultaneously measure the induction of apoptosis (the mechanism) and the reduction of intracellular Colony Forming Units (the outcome).

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human AML cells in 96-well plates at a density of

    
     cells/well. Allow 24 hours for adherence.
    
  • Infection: Infect the AML cells with Mycobacterium tuberculosis (e.g., H37Rv strain) at a Multiplicity of Infection (MOI) of 5. Incubate for 4 hours to allow phagocytosis.

  • Extracellular Wash: Wash the wells three times with warm PBS to remove non-internalized, extracellular bacteria. This step is critical to ensure that subsequent CFU counts reflect only intracellular survival.

  • Treatment Application:

    • Group 1 (Vehicle): 0.1% DMSO.

    • Group 2 (Antibiotic): Rifampicin (1 μg/mL).

    • Group 3 (HDT): N-(2-hydroxy-3-phenylpropyl)benzamide (10 μM).

  • Incubation: Incubate the treated plates at 37°C, 5% CO2 for 48 to 72 hours.

  • Readout 1 (Apoptosis Assay): At 48 hours, add a luminescent Caspase-3/7 substrate (e.g., Caspase-Glo) to a dedicated subset of wells. The NR4A agonist should demonstrate a statistically significant increase in luminescence compared to the vehicle and antibiotic groups, confirming the induction of apoptosis[1].

  • Readout 2 (CFU Plating): At 72 hours, aspirate the media from the remaining wells and add 0.1% Triton X-100 to lyse the macrophages. Serially dilute the lysates and plate on Middlebrook 7H10 agar. Incubate for 3-4 weeks and count CFUs to quantify intracellular bacterial restriction.

Workflow Visualization

Workflow Culture Culture Human Alveolar Macrophage-like (AML) Cells Infect Infect with M.tb (MOI = 5) Culture->Infect Treat Treat: HDT vs. Antibiotic vs. Vehicle Control Infect->Treat Split Treat->Split Assay1 Luminescent Assay (Caspase-3/7 Activity) Split->Assay1 Assay2 Macrophage Lysis & CFU Plating Split->Assay2 Result1 Quantify Apoptosis Assay1->Result1 Result2 Quantify Intracellular Bacterial Survival Assay2->Result2

Fig 2: Parallel experimental workflow for validating HDT efficacy and mechanism.

Conclusion & Future Directions

While commercially available antibiotics remain the cornerstone of infectious disease treatment due to their rapid extracellular bactericidal activity, their efficacy is hindered by poor intracellular penetration and the inevitable rise of drug resistance.

N-(2-hydroxy-3-phenylpropyl)benzamide and similar NR4A agonists offer a highly synergistic alternative. By acting as a Host-Directed Therapy, this compound fundamentally alters the intracellular environment—driving apoptosis and restricting the pathogen's replicative niche without exerting direct selective pressure on the bacteria[1][4]. For drug development professionals, the future of treating complex intracellular pathogens lies in combinatorial therapy : pairing the direct killing power of commercial antibiotics with the niche-denying, immune-modulating capabilities of NR4A-targeted HDTs.

References

  • Source: National Institutes of Health (NIH)
  • Macrophage nuclear receptors, metabolism and immune effectors during health and M.
  • NR4A1 limits CD8+ T Cell effector responses and protection in tuberculosis Source: bioRxiv URL
  • THE NUCLEAR RECEPTOR SUBFAMILY 4A NUCLEAR RECEPTORS REGULATE APOPTOSIS, LIPID METABOLISM, AND TYPE I INTERFERON SIGNALING Source: UTHSCSA Digital Archive URL

Sources

A Comparative Guide to the Plasma Protein Interaction of N-(2-hydroxy-3-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The extent to which a drug candidate binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic profile. Only the unbound fraction of a drug is available to interact with its target, cross biological membranes, and undergo clearance. This guide provides a comprehensive comparison of key methodologies for characterizing the interaction between N-(2-hydroxy-3-phenylpropyl)benzamide, a representative small molecule of the benzamide class, and major plasma proteins such as Human Serum Albumin (HSA) and α1-Acid Glycoprotein (AAG). We delve into the theoretical underpinnings, practical execution, and comparative analysis of Equilibrium Dialysis, Ultrafiltration, and Spectroscopic techniques. By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this guide serves as an essential resource for researchers in drug discovery and development.

Introduction: The Critical Role of Plasma Protein Binding

In the journey of a drug from administration to its site of action, its interaction with plasma proteins is a pivotal event. This binding, primarily to Human Serum Albumin (HSA) for acidic and neutral drugs and α1-Acid Glycoprotein (AAG) for basic drugs, governs the free concentration of the drug in circulation.[1][2] According to the "free drug hypothesis," only the unbound drug fraction can exert pharmacological effects, distribute into tissues, and be eliminated from the body.[1][3] Therefore, a thorough understanding of plasma protein binding (PPB) is indispensable for:

  • Predicting Pharmacokinetics (PK): High PPB can decrease clearance, prolong half-life, and limit the volume of distribution.[4][5]

  • Informing Pharmacodynamics (PD): The unbound concentration at the target site is what drives efficacy and potential toxicity.[1]

  • Assessing Drug-Drug Interaction (DDI) Potential: Competition for binding sites on plasma proteins can displace one drug by another, transiently increasing the free fraction and potentially leading to adverse effects.

This guide focuses on N-(2-hydroxy-3-phenylpropyl)benzamide , a molecule belonging to the versatile benzamide chemical class, which has applications in various therapeutic areas.[6][7][8] We will explore how to rigorously quantify its binding to plasma proteins using gold-standard and complementary techniques.

Compound Profile: N-(2-hydroxy-3-phenylpropyl)benzamide

While extensive public data on this specific isomer is limited, we can infer its properties from the closely related structure N-(1-hydroxy-3-phenylpropan-2-yl)benzamide. These properties are crucial as they influence the choice of experimental method and the nature of the protein interaction.

PropertyValueSignificance for PPB
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol [9]Small molecule size allows for passage through dialysis/filtration membranes when unbound.
Predicted LogP ~2.5[9]Indicates moderate lipophilicity, suggesting potential for hydrophobic interactions with binding pockets on proteins like albumin.[10]
Structure Contains hydroxyl (-OH) and amide (-NH-C=O) groupsThese groups can act as hydrogen bond donors and acceptors, facilitating polar interactions with amino acid residues in protein binding sites.

Comparative Analysis of Methodologies for PPB Determination

The selection of an appropriate method to study PPB depends on the compound's properties, the desired throughput, and the specific questions being asked (e.g., simple percent binding vs. detailed binding kinetics).[4] We will compare three principal techniques: Equilibrium Dialysis (ED), Ultrafiltration (UF), and Spectroscopic analysis.

Equilibrium Dialysis (ED): The Gold Standard

Equilibrium dialysis is widely regarded as the benchmark for PPB studies due to its accuracy and minimal perturbation of the binding equilibrium.[11][12]

Principle of Causality: The method relies on the physical separation of a protein-containing solution (e.g., plasma) from a protein-free buffer by a semi-permeable membrane.[4][13] This membrane has a specific molecular weight cutoff (MWCO), typically 8-14 kDa, that retains large proteins and their bound drug complexes but allows the smaller, unbound drug to diffuse freely across the membrane.[12] At equilibrium, the concentration of the free drug in the buffer chamber is equal to the free drug concentration in the plasma chamber, allowing for direct measurement and calculation of the bound fraction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plasma Spike Plasma with N-(2-hydroxy-3-phenylpropyl)benzamide load_plasma Load Plasma Sample into Donor Chamber prep_plasma->load_plasma prep_buffer Prepare Protein-Free Buffer (e.g., PBS, pH 7.4) load_buffer Load Buffer into Receiver Chamber prep_buffer->load_buffer prep_device Hydrate RED Device Membranes prep_device->load_plasma prep_device->load_buffer incubate Seal and Incubate (e.g., 4-6h at 37°C) with Shaking load_plasma->incubate load_buffer->incubate sample_chambers Aspirate Samples from Donor and Receiver Chambers incubate->sample_chambers lcms Quantify Drug Concentration via LC-MS/MS sample_chambers->lcms calculate Calculate % Bound and Fraction Unbound (fu) lcms->calculate

Caption: Reversible binding equilibrium between a drug and a plasma protein.

Principle of Causality: Proteins like HSA contain intrinsic fluorophores, primarily tryptophan residues. [14][15]When a drug molecule binds in proximity to these residues, it can "quench" (decrease) the fluorescence intensity. [15]This quenching is proportional to the extent of binding. By systematically titrating the protein solution with the drug and measuring the change in fluorescence, one can determine the binding constant (Ka) and the number of binding sites (n). [16] Experimental Protocol:

  • Sample Preparation: Prepare a solution of HSA (e.g., 2 µM) in PBS (pH 7.4). Prepare a concentrated stock solution of N-(2-hydroxy-3-phenylpropyl)benzamide in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%) to avoid protein denaturation.

  • Spectra Acquisition: Place the HSA solution in a quartz cuvette. Using a spectrofluorometer, excite the tryptophan residues at ~295 nm to minimize interference from tyrosine and record the emission spectrum from 300 nm to 450 nm. The peak should be around 340 nm. [14]3. Titration: Add small, successive aliquots of the N-(2-hydroxy-3-phenylpropyl)benzamide stock solution to the cuvette, mixing thoroughly after each addition. Record the fluorescence emission spectrum after each addition.

  • Data Analysis: Correct the fluorescence intensity for the dilution effect. Analyze the quenching data using the Stern-Volmer equation to understand the quenching mechanism and modified forms of the equation (e.g., Scatchard plot) to calculate the binding constant (Ka) and the number of binding sites (n).

Principle of Causality: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. [17][18]Proteins have a distinct CD spectrum in the far-UV region (190-250 nm) that reflects their secondary structure (alpha-helices, beta-sheets). [19][20]When a small molecule like N-(2-hydroxy-3-phenylpropyl)benzamide binds, it can induce conformational changes in the protein, leading to alterations in the CD spectrum. [19][18] Experimental Protocol:

  • Sample Preparation: Prepare solutions of HSA and N-(2-hydroxy-3-phenylpropyl)benzamide in a suitable buffer (e.g., phosphate buffer) that has low absorbance in the far-UV region.

  • Spectra Acquisition: Record the CD spectrum of the HSA solution alone in a cuvette with a short path length (e.g., 1 mm).

  • Interaction Analysis: Record the CD spectrum of a mixture of HSA and the test compound.

  • Data Analysis: Compare the spectra. A significant change in the spectrum upon addition of the drug indicates that binding has occurred and has altered the protein's secondary structure. This provides qualitative evidence of interaction and its structural impact.

Data Summary and Comparative Analysis

To illustrate the potential outcomes, the following table presents hypothetical but realistic data for N-(2-hydroxy-3-phenylpropyl)benzamide compared with standard control compounds.

MethodAnalyteParameterResultInterpretation / Causality
Equilibrium Dialysis N-(2-hydroxy-3-phenylpropyl)benzamide% Bound (Human Plasma)88.5%The compound is highly bound, suggesting its in vivo half-life may be extended and its volume of distribution may be limited.
Warfarin (Control)% Bound (Human Plasma)99.5%Serves as a high-binding control to validate the assay performance.
Ultrafiltration N-(2-hydroxy-3-phenylpropyl)benzamide% Bound (Human Plasma)91.2%The slightly higher value compared to ED could indicate some degree of non-specific binding to the UF device, a known limitation of the method. [21]
Propranolol (Control)% Bound (Human Plasma)94.0%A standard control for basic drugs that bind to both HSA and AAG.
Fluorescence Quenching N-(2-hydroxy-3-phenylpropyl)benzamide + HSABinding Constant (Ka)2.5 x 10⁵ M⁻¹Indicates a strong, specific interaction with HSA. The magnitude of Ka is crucial for PK/PD modeling.
N-(2-hydroxy-3-phenylpropyl)benzamide + HSANumber of Sites (n)~1.1Suggests a primary binding site on the HSA molecule, likely within a specific hydrophobic pocket. [22]
Circular Dichroism N-(2-hydroxy-3-phenylpropyl)benzamide + HSA% Change in α-helix- 4.5%The decrease in alpha-helical content upon binding confirms an interaction and indicates that the binding event induces a conformational change in the albumin structure. [19]

Conclusion and Recommendations

Characterizing the interaction of N-(2-hydroxy-3-phenylpropyl)benzamide with plasma proteins is a multi-faceted task that requires a strategic combination of techniques.

  • For accurate, quantitative determination of the unbound fraction (fu) , Equilibrium Dialysis remains the undisputed gold standard and should be used for definitive measurements to support preclinical and clinical development. [4][12]* For higher-throughput screening in early discovery , Ultrafiltration is a viable and rapid alternative, provided that rigorous controls are in place to account for and minimize non-specific binding. [23]* For mechanistic understanding of the binding interaction , Fluorescence Spectroscopy and Circular Dichroism are invaluable. They provide critical data on binding affinity, stoichiometry, and the structural consequences of the interaction, which are essential for structure-activity relationship (SAR) studies and rational drug design. [16][20] By integrating data from these orthogonal methods, researchers can build a comprehensive and reliable profile of a drug candidate's plasma protein binding characteristics, enabling more accurate predictions of its behavior in vivo and facilitating its progression through the development pipeline.

References

  • Protein-Drug Binding: Determination Methods - JoVE. Available at: [Link]

  • Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations - MDPI. Available at: [Link]

  • The 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl Phthalimide Derivatives as Prodrugs—Spectroscopic and Theoretical Binding Studies with Plasma Proteins - PMC, NIH. Available at: [Link]

  • Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed. Available at: [Link]

  • Beginners guide to circular dichroism - Portland Press. Available at: [Link]

  • In Pursuit of Natural Product Leads: Synthesis and Biological Evaluation of...N-(2-benzoxazol-2-ylphenyl)benzamides as Novel Antileishmanial Chemotypes - PubMed. Available at: [Link]

  • A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC, NIH. Available at: [Link]

  • Interactive Association of Drugs Binding to Human Serum Albumin - MDPI. Available at: [Link]

  • 2-Hydroxy-N-(3-nitrophenyl)benzamide - ResearchGate. Available at: [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide - Google Patents.
  • Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - ACS Publications. Available at: [Link]

  • What Are the Applications of Circular Dichroism in Protein Structure? - Patsnap Synapse. Available at: [Link]

  • N-(1-Hydroxy-3-Phenylpropan-2-Yl)Benzamide - PubChem. Available at: [Link]

  • New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry - ACS Publications. Available at: [Link]

  • An Ultrafiltration Assay for Assessing the Extent of Whole Plasma Protein Binding of Antisense Oligonucleotides in Human and - Altasciences. Available at: [Link]

  • Fluorescence Spectroscopy in Peptide and Protein Analysis - CMB-UNITO. Available at: [Link]

  • Plasma Protein Binding - QPS. Available at: [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives - AASCIT. Available at: [Link]

  • How to study proteins by circular dichroism - CMB-UNITO. Available at: [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs - IPHASE Biosciences. Available at: [Link]

  • Application of Protein Circular Dichroism - MtoZ Biolabs. Available at: [Link]

  • Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences - MDPI. Available at: [Link]

  • In Situ Study of the Drug–Target Protein Interaction in Single Living Cells by Combining Fluorescence Correlation Spectroscopy with Affinity Probes - ACS Publications. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives - Preprints.org. Available at: [Link]

  • Protein Binding Assays - BioAgilytix. Available at: [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones - ResearchGate. Available at: [Link]

  • Benzamide - Wikipedia. Available at: [Link]

  • Evaluation of drug–human serum albumin binding interactions with support vector machine aided online automated docking - Oxford Academic. Available at: [Link]

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy - Creative Biostructure. Available at: [Link]

  • PROTEIN BINDING OF DRUGS - The Pharmaceutics and Biopharmaceutics Website. Available at: [Link]

  • Improved Rapid Equilibrium Dialysis-Mass Spectrometry (RED-MS) Method for Measuring Small Molecule–Protein Complex Binding Affinities in Solution - ACS Publications. Available at: [Link]

  • Drug Binding to Blood Components - JoVE. Available at: [Link]

  • Plasma Protein Binding in Drug Discovery and Development - Gyan Sanchay. Available at: [Link]

  • Human Serum Albumin (HSA) and Its Applications as a Drug Deliver - IT Medical Team. Available at: [Link]

  • Benzamide, N-(3-aminopropyl)-2-hydroxy-, N-coco alkyl derivs. - US EPA. Available at: [Link]

  • Effects of α1-Acid Glycoprotein on the Clinical Pharmacokinetics of 7-Hydroxystaurosporine - American Association for Cancer Research. Available at: [Link]

  • Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA) - SciELO. Available at: [Link]

  • Into the Labyrinth of the Lipocalin α1-Acid Glycoprotein - Frontiers. Available at: [Link]

  • Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC, NIH. Available at: [Link]

  • human alpha-1-glycoprotein and its interactions with drugs - Taylor & Francis Online. Available at: [Link]

  • How Does Fluorescence Spectroscopy Detect Proteins? - Patsnap Synapse. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-hydroxy-3-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the journey of scientific discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-hydroxy-3-phenylpropyl)benzamide, a compound frequently utilized in drug development and chemical synthesis. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to provide clarity and instill confidence in your laboratory's waste management practices.

I. Hazard Assessment and Profile

Understanding the potential hazards of N-(2-hydroxy-3-phenylpropyl)benzamide is the foundational step in its safe handling and disposal. Based on data from analogous compounds, such as N-Methyl-N-phenylprop-2-enamide and other benzamide derivatives, the following potential hazards should be assumed[1][2]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation[1].

  • Suspected Genetic Defects: Some benzamide derivatives are suspected of causing genetic defects[2].

Given these potential hazards, N-(2-hydroxy-3-phenylpropyl)benzamide must be treated as a hazardous waste.

Table 1: Summary of Potential Hazards and Incompatibilities

Hazard ClassificationGHS Hazard Statement(s)Incompatible Materials
Acute Oral ToxicityH302: Harmful if swallowedStrong oxidizing agents, Strong bases[2]
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation
Germ Cell MutagenicityH341: Suspected of causing genetic defects

II. Personal Protective Equipment (PPE)

Prior to handling N-(2-hydroxy-3-phenylpropyl)benzamide for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, a chemical-resistant apron and sleeves are recommended.

  • Respiratory Protection: If handling the solid form where dust may be generated, a NIOSH-approved particulate respirator is advised. All handling of the compound for disposal should ideally be conducted within a certified chemical fume hood.

III. Disposal Workflow

The following workflow provides a systematic approach to the disposal of N-(2-hydroxy-3-phenylpropyl)benzamide, from initial collection to final handover to a licensed waste management provider.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_final_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Compatible Container B->C D Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) C->D E Do NOT Mix with Other Chemical Waste Streams D->E F Label Container with 'Hazardous Waste' E->F G Clearly Identify Contents: 'N-(2-hydroxy-3-phenylpropyl)benzamide' F->G H Store in a Designated, Secure, and Ventilated Area G->H I Utilize Secondary Containment H->I J Arrange for Pickup by a Licensed Hazardous Waste Disposal Company I->J K Complete all Necessary Waste Manifest Paperwork J->K

Caption: Disposal workflow for N-(2-hydroxy-3-phenylpropyl)benzamide.

IV. Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the safe disposal of N-(2-hydroxy-3-phenylpropyl)benzamide.

1. Waste Collection:

  • Container Selection: Use a dedicated, chemically compatible container for the collection of N-(2-hydroxy-3-phenylpropyl)benzamide waste. The original product container, if empty and in good condition, is an excellent choice. Otherwise, a high-density polyethylene (HDPE) container is recommended. The container must have a secure, leak-proof lid.
  • Solid Waste: Collect any solid N-(2-hydroxy-3-phenylpropyl)benzamide waste, including contaminated consumables such as weigh boats, filter paper, and gloves, in the designated waste container.
  • Solutions: If disposing of solutions containing N-(2-hydroxy-3-phenylpropyl)benzamide, do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Segregation:

  • Incompatible Materials: As a benzamide, this compound is incompatible with strong oxidizing agents and strong bases[2]. Ensure that the waste container for N-(2-hydroxy-3-phenylpropyl)benzamide is physically segregated from containers holding these types of chemicals to prevent hazardous reactions.
  • Dedicated Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and under the control of laboratory personnel.

3. Labeling:

  • Immediate Labeling: As soon as the first particle of waste is added, the container must be labeled.
  • Required Information: The label must include the words "Hazardous Waste," the full chemical name "N-(2-hydroxy-3-phenylpropyl)benzamide," and the accumulation start date. Do not use abbreviations or chemical formulas. The appropriate hazard pictograms (e.g., exclamation mark for irritant and health hazard) should also be clearly visible.

4. Storage:

  • Secure and Ventilated: Store the sealed waste container in a well-ventilated area, such as a designated waste cabinet or within a fume hood if space permits.
  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray. This will contain any potential leaks or spills.
  • Regular Inspection: Inspect the waste container weekly for any signs of degradation, leaks, or pressure buildup.

5. Final Disposal:

  • Professional Disposal Service: The disposal of N-(2-hydroxy-3-phenylpropyl)benzamide must be handled by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.
  • Scheduling Pickup: Contact your institution's EHS department or your contracted waste disposal provider to schedule a pickup.
  • Documentation: Complete all required waste manifest forms accurately and legibly. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.

V. Spill and Emergency Procedures

In the event of a spill of N-(2-hydroxy-3-phenylpropyl)benzamide, the following procedures should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section II.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.

  • Collection: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it accordingly.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.

By adhering to this comprehensive disposal guide, researchers can ensure that their work with N-(2-hydroxy-3-phenylpropyl)benzamide is conducted with the highest standards of safety and environmental responsibility from the beginning of their experiments to the very end.

References

  • Angene Chemical. (2025, November 9). Safety Data Sheet: N-Methyl-N-phenylprop-2-enamide. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(2-hydroxy-3-phenylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-(2-hydroxy-3-phenylpropyl)benzamide

As a specialized research chemical, N-(2-hydroxy-3-phenylpropyl)benzamide demands rigorous handling protocols. Because novel or specialized organic amides often lack established occupational exposure limits, we must default to high-containment universal precautions analogous to those used for hazardous drugs[1].

This guide provides researchers and drug development professionals with a self-validating, causality-driven framework for the safe weighing, solubilization, and disposal of this compound. By understanding the why behind each safety measure, laboratories can build a resilient culture of scientific integrity and operational safety[2].

Physicochemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first analyze the molecular characteristics of the target compound. N-(2-hydroxy-3-phenylpropyl)benzamide features a stable benzamide core linked to a lipophilic phenylpropyl chain with a secondary hydroxyl group.

ParameterProfiling DataOperational Implication
Molecular Formula C₁₆H₁₇NO₂Organic matrix; requires specific chemical-resistant PPE.
Molecular Weight 255.32 g/mol Small molecule; high potential for cellular membrane permeability.
Physical State Solid (Crystalline Powder)High risk of aerosolization and static charge accumulation during gravimetric transfer.
Solubility Profile Soluble in DMSO, DMF, DCM; Poorly soluble in H₂OWhen dissolved in penetrating solvents like DMSO, the transdermal toxicity risk increases exponentially.
Primary Hazards Skin/Eye Irritant; Unknown Systemic ToxicityMust be handled under the assumption of chronic toxicity and potential genotoxicity[1].

The Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense. Every item selected must directly address a specific physicochemical vulnerability presented by the compound[3].

  • Hand Protection: Double Nitrile Gloves

    • The Protocol: Wear two pairs of powder-free nitrile gloves. Inspect visually and via air-inflation prior to donning.

    • The Causality: The lipophilic phenyl ring and amide moiety can permeate standard latex. Nitrile provides superior chemical resistance[3]. Double-gloving ensures a fail-safe barrier; if the outer glove is compromised by a carrier solvent (e.g., DMSO), the inner glove protects the dermal layer while you immediately doff the outer layer[4].

  • Eye/Face Protection: Indirectly Vented Goggles

    • The Protocol: ANSI Z87.1-certified indirectly vented chemical splash goggles.

    • The Causality: Standard safety glasses leave lateral gaps. Indirect vents prevent aerosolized micro-particles of the powder or lateral solvent splashes from reaching the highly absorptive ocular mucosa[3][5].

  • Respiratory Protection: N95/P100 or Fume Hood Containment

    • The Protocol: Handle strictly within a certified Class II Type B2 Biosafety Cabinet or Chemical Fume Hood. If engineering controls are unavailable, a fit-tested N95 or P100 respirator is mandatory[2].

    • The Causality: Fine crystalline powders carry a high risk of aerosolization due to static charge. Inhalation bypasses first-pass metabolism, delivering uncharacterized pharmacologically active compounds directly into systemic circulation[1].

  • Body Protection: Fluid-Resistant Lab Coat

    • The Protocol: Flame-resistant, fluid-resistant lab coat with knit cuffs[3].

    • The Causality: Knit cuffs prevent sleeves from dragging and inadvertently knocking over vials. The fluid-resistant barrier prevents dissolved compound from wicking through fabric to the skin.

Operational Workflows: Handling & Solubilization

Do not simply follow steps; validate your environment continuously. This self-validating workflow ensures that engineering controls and physical actions work in tandem.

Phase A: Environmental Preparation & Weighing

  • Validate Engineering Controls: Before opening the primary chemical container, verify the fume hood's negative pressure by checking the magnehelic gauge or airflow monitor.

  • Static Mitigation: Pass an anti-static ionizer (Zerostat gun) over the weigh boat and spatula.

    • Causality: Organic powders readily acquire static charge, causing them to repel from spatulas and aerosolize. Neutralizing this charge prevents inhalation risks and ensures precise gravimetric data.

  • Gravimetric Transfer: Slowly transfer the powder using a micro-spatula. Cap the primary container immediately after the desired mass is achieved to minimize environmental exposure[6].

Phase B: Solubilization (e.g., in DMSO)

  • Solvent Handling: Keep the weigh boat inside the fume hood. Using a calibrated pipette, slowly dispense the solvent (e.g., DMSO) directly onto the powder[6].

  • Agitation: Do not aggressively vortex open tubes. Seal the vial tightly with a PTFE-lined cap before vortexing or sonicating.

    • Causality: DMSO is a potent penetration enhancer. If an unsealed vial is vortexed, micro-droplets of the DMSO-compound mixture can contaminate gloves or the hood surface, creating a severe transdermal hazard.

Spill Management & EPA-Compliant Disposal Plan

Emergency response protocols must be executed systematically to prevent environmental release and secondary exposure[7][8].

Scenario A: Solid (Powder) Spill
  • Do Not Dry Sweep: Dry sweeping generates hazardous dust clouds[7].

  • Wet-Wipe Method: Cover the spilled powder with wet absorbent pads (using water or a mild surfactant) to suppress dust[7].

  • Collection: Gently scoop the wet material using a non-sparking, disposable dustpan or rigid cardboard into a hazardous waste container[7]. Wash the surface with soapy water[9].

Scenario B: Liquid (Solvent) Spill
  • Containment: Immediately dike the perimeter of the spill with absorbent chemical "pigs" or pads to prevent the liquid from spreading into floor drains or unventilated areas[6][7].

  • Absorption: Apply compatible absorbent materials working from the outer edges toward the center to prevent the spill footprint from expanding[7].

  • Decontamination: Clean the area with an appropriate solvent, followed by a detergent wash.

Waste Disposal Protocol
  • Segregation: Never mix incompatible wastes. Segregate solid waste (contaminated PPE, weigh boats) from liquid waste (solvent mixtures)[6].

  • Headspace Validation: Leave at least 20% air space in liquid waste bottles to allow for vapor expansion, mitigating the risk of pressure-induced container rupture[6].

  • Labeling: Label all containers with full chemical names (no abbreviations) in compliance with EPA and RCRA standards[6].

Workflow Visualization

G Start N-(2-hydroxy-3-phenylpropyl)benzamide Operational Workflow PPE 1. PPE Verification Double Nitrile, N95, Goggles Start->PPE Weighing 2. Gravimetric Handling Anti-static, Ventilated Enclosure PPE->Weighing Solubilization 3. Solubilization Fume Hood, DMSO/DMF Weighing->Solubilization Spill Spill Event Detected? Solubilization->Spill SolidSpill Solid (Powder) Spill Wet-wipe, Avoid Sweeping Spill->SolidSpill Powder LiquidSpill Liquid (Solvent) Spill Absorbent Diking Spill->LiquidSpill Liquid Disposal 4. EPA-Compliant Disposal Waste Segregation Spill->Disposal No Spill SolidSpill->Disposal LiquidSpill->Disposal

Workflow for N-(2-hydroxy-3-phenylpropyl)benzamide handling and emergency spill response.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide | Lab Equipment Direct |

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager | 3

  • Navigating Laboratory Safety: Understanding OSHA and EPA Regulations | The EI Group | 2

  • Personal Protective Equipment Requirements for Laboratories | NC State University EHS | 5

  • NIOSH Publications on Hazardous Drugs | Healthcare Workers | Centers for Disease Control and Prevention (CDC) | 1

  • Handling hazardous drugs in healthcare | American Nurse Journal |4

  • Chemical Emergency Response | Wayne State University OEHS | 7

  • Guide for Chemical Spill Response | American Chemical Society (ACS) | 10

  • EPA Emergency Response | U.S. Environmental Protection Agency (EPA) | 8

  • Chemical Spill Management and Response | Lab Manager | 6

  • 5.4 Chemical Spill Procedures | Cornell University EHS | 9

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.